molecular formula C21H27NO4 B14078341 Nispomeben

Nispomeben

Cat. No.: B14078341
M. Wt: 357.4 g/mol
InChI Key: CDKPAWCGPQDCGU-LPHOPBHVSA-N
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Description

Nispomeben is a useful research compound. Its molecular formula is C21H27NO4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C21H27NO4/c1-16(23)14-26-15-19(13-18-7-10-20(24)11-8-18)22-21(25)12-9-17-5-3-2-4-6-17/h2-8,10-11,16,19,23-24H,9,12-15H2,1H3,(H,22,25)/t16-,19-/m0/s1

InChI Key

CDKPAWCGPQDCGU-LPHOPBHVSA-N

Isomeric SMILES

C[C@@H](COC[C@H](CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O

Canonical SMILES

CC(COCC(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Nispomeben: A Novel, Non-Opioid Analgesic for Chronic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nispomeben (formerly NRD.E1) is an orally active, small molecule, non-opioid analgesic currently in clinical development for the management of chronic pain, with a primary focus on painful diabetic peripheral neuropathy (DPN). Differentiating itself from existing analgesics, this compound's mechanism of action is hypothesized to involve the modulation of Lyn tyrosine kinase phosphorylation, a key component in the signaling pathway of neuropathic pain. This novel approach avoids interaction with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, as well as sodium or calcium channels, suggesting a potential for a favorable side-effect profile, particularly concerning abuse liability and central nervous system-related adverse events. Clinical data from Phase 1 and Phase 2a studies have demonstrated a promising safety, tolerability, and efficacy profile, supporting its advancement into a pivotal Phase 2b trial.

Introduction

Chronic pain, particularly neuropathic pain, remains a significant therapeutic challenge with a substantial unmet medical need. Current treatment options are often limited by inadequate efficacy and dose-limiting side effects. This compound emerges as a promising candidate with a novel mechanism of action, offering a potential alternative to conventional pain therapies. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its mechanism of action, efficacy, safety, and pharmacokinetic profile.

Mechanism of Action

This compound's analgesic effect is believed to be mediated through the inhibition of Lyn kinase phosphorylation. Lyn, a member of the Src family of protein tyrosine kinases, plays a critical role in the upregulation of the P2X4 receptor in microglia following nerve injury. This upregulation is a key contributor to the development and maintenance of neuropathic pain. By modulating Lyn kinase activity, this compound is thought to interrupt this signaling cascade, thereby reducing pain hypersensitivity.[1] This mechanism is distinct from that of currently approved pain therapies.[2][3]

Nispomeben_Mechanism_of_Action Nerve Injury Nerve Injury Microglial Activation Microglial Activation Nerve Injury->Microglial Activation Lyn Kinase Phosphorylation Lyn Kinase Phosphorylation Microglial Activation->Lyn Kinase Phosphorylation P2X4 Receptor Upregulation P2X4 Receptor Upregulation Lyn Kinase Phosphorylation->P2X4 Receptor Upregulation Neuropathic Pain Neuropathic Pain P2X4 Receptor Upregulation->Neuropathic Pain This compound This compound This compound->Lyn Kinase Phosphorylation Inhibits

Figure 1: Hypothesized Signaling Pathway of this compound in Neuropathic Pain.

Preclinical Development

This compound has demonstrated dose-dependent anti-nociceptive effects in several rodent models of acute and chronic pain.[1] While specific quantitative data from these studies are not publicly available, the models utilized provide a strong rationale for its clinical investigation in neuropathic pain.

Experimental Protocols: Preclinical Pain Models
  • Streptozotocin-Induced Diabetic Neuropathy: This model mimics the painful neuropathy associated with diabetes. Diabetes is induced in rodents by an injection of streptozotocin, which is toxic to pancreatic beta cells. The development of mechanical allodynia and thermal hyperalgesia is then assessed to evaluate the efficacy of the analgesic compound.

  • Chung's Spinal Nerve Ligation (SNL) Model: This is a widely used model of neuropathic pain. It involves the tight ligation of the L5 and/or L6 spinal nerves, resulting in persistent behavioral signs of mechanical allodynia, thermal hyperalgesia, and spontaneous pain in the ipsilateral paw.

  • Tail Flick and Hot Plate Tests: These are models of acute thermal pain. The latency of the animal to withdraw its tail from a noxious heat source (tail flick) or to lick its paw or jump on a heated surface (hot plate) is measured as an indicator of nociception.

  • Formalin Injection Test: This model assesses both acute and persistent pain. An injection of dilute formalin into the paw elicits a biphasic pain response: an early, acute phase resulting from direct C-fiber activation, and a later, tonic phase involving inflammatory processes and central sensitization.

Clinical Development

This compound has undergone Phase 1 and Phase 2a clinical trials, with a Phase 2b study currently underway. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for this compound for the treatment of painful DPN.[2]

Phase 1 Studies

Three Phase 1 studies were conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[4]

  • Single Ascending Dose (SAD) Study: This randomized, placebo-controlled study assessed single oral doses of this compound ranging from 300 mg to 1200 mg.[1][4]

  • Multiple-Dose Study: This randomized, placebo-controlled study evaluated once-daily oral administration of 300 mg of this compound for five consecutive days.[1][4]

  • Food Effect Study: The impact of food on the pharmacokinetics of a 40 mg oral dose of this compound was investigated under fed and fasted conditions.[4]

Pharmacokinetics: this compound demonstrated rapid oral absorption followed by fast elimination, primarily through glucuronidation.[4] Absorption was dose-dependent, and there was no significant accumulation after multiple daily doses.[4] Food intake resulted in a slight increase in peak exposure.[4]

Table 1: Summary of Phase 1 Pharmacokinetic Findings (Qualitative)

Parameter Finding
Absorption Rapid and dose-dependent.[4]
Elimination Fast, mainly via glucuronidation.[4]
Accumulation No relevant accumulation after multiple once-daily doses.[4]
Food Effect Slight increase in peak exposure when administered with food.[4]

(Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available at this time.)

Safety and Tolerability: this compound was well-tolerated in single doses up to 1200 mg and in repeated 300 mg/day doses.[4] No subjects discontinued the studies due to treatment-emergent adverse events.[4]

Phase 2a Proof-of-Concept Study (NCT02345291)

A randomized, double-blind, placebo-controlled, dose-finding study was conducted to assess the efficacy, safety, and tolerability of this compound in patients with DPN.[5]

  • Patient Population: 88 patients with moderate to severe DPN (pain intensity of 4-9 on an 11-point Numerical Rating Scale [NRS]).[4][6]

  • Study Design: After a washout period and a 1-week single-blind placebo run-in, patients were randomized to receive one of three doses of this compound (10, 40, or 150 mg/day) or placebo for a 3-week double-blind treatment period.[5][6]

  • Primary Endpoint: Change from the single-blind placebo run-in week to week 3 in the weekly average of daily pain intensity measured by the NRS.[5][6]

  • Secondary Endpoints: Included responder rates (30% and 50% pain reduction), sleep interference, and the Short-form McGill Pain Questionnaire.[5]

Phase_2a_Workflow cluster_0 Study Phases cluster_1 Treatment Arms Screening Screening Washout Washout (≥1 week) Screening->Washout PlaceboRunIn Single-Blind Placebo Run-in (1 week) Washout->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization Treatment Double-Blind Treatment (3 weeks) Randomization->Treatment Placebo Placebo Dose10 This compound 10 mg/day Dose40 This compound 40 mg/day Dose150 This compound 150 mg/day FollowUp Follow-up (30 days) Treatment->FollowUp

References

Nispomeben: A Novel, Non-Opioid Lyn Kinase Modulator for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Nispomeben is an investigational, orally active, non-opioid small molecule analgesic currently in late-stage clinical development for the treatment of painful diabetic peripheral neuropathy (DPN). Developed by Novaremed, this first-in-class therapeutic candidate, also known as NRD.E1, operates through a novel mechanism of action centered on the inhibition of Lyn protein tyrosine kinase (Lyn) phosphorylation. This targeted approach distinguishes it from existing analgesics and offers a promising alternative to opioids for chronic pain management. Having received Fast Track designation from the U.S. Food and Drug Administration (FDA), this compound is poised to address a significant unmet medical need in neuropathic pain.[1] This whitepaper provides an in-depth overview of the discovery, mechanism of action, synthesis pathway, and clinical development of this compound, presenting key data and experimental insights for the scientific community.

Introduction and Discovery

This compound emerged from a focused discovery program aimed at identifying novel, non-opioid therapeutic agents for chronic neuropathic pain. The development of this compound has been driven by Novaremed, with preclinical studies demonstrating its efficacy in established models of neuropathic pain, including the Chung and Streptozotocin models.[2] These early investigations, coupled with a favorable safety profile in 13-week toxicology studies in rats and dogs, propelled this compound into clinical trials.[2]

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical structure is known. The compound's systematic name is N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide, with the assigned CAS number 1443133-41-2. It is classified as a synthetic organic compound.[3] The synthesis of structurally related compounds, such as 3-(4-hydroxyphenyl)propanamide, has been described in patent literature, suggesting potential synthetic routes that may be analogous to the proprietary process for this compound.

Mechanism of Action: Targeting the Lyn Kinase-P2X4R Signaling Axis

This compound's analgesic effect is mediated through a novel mechanism of action that does not involve interaction with traditional pain targets such as opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor sodium or calcium channels.[3][4][5] Instead, its therapeutic activity is attributed to its function as a Lyn kinase modulator.

Specifically, this compound decreases the phosphorylation of tyrosine residue 507 (Y-507) of Lyn kinase.[2] Lyn kinase, a member of the Src family of tyrosine kinases, plays a critical role in the upregulation of the P2X4 purinergic receptor (P2X4R) in spinal microglia following nerve injury.[5][6] This upregulation is a key event in the pathogenesis of tactile allodynia, a characteristic symptom of neuropathic pain.[5][6]

The signaling cascade leading to P2X4R upregulation is initiated by factors such as fibronectin, which activate Lyn kinase.[7][8] Activated Lyn kinase then triggers downstream signaling through the PI3K-Akt and MEK-ERK pathways, culminating in increased expression of P2X4R on the surface of microglia.[7][8] The subsequent activation of these receptors by ATP leads to the release of brain-derived neurotrophic factor (BDNF), which in turn modulates neuronal activity, resulting in an aberrant pain response.[8] By inhibiting Lyn kinase phosphorylation, this compound is believed to disrupt this signaling cascade, thereby preventing the upregulation of P2X4R and mitigating neuropathic pain.

Signaling Pathway Diagram

Nispomeben_MoA cluster_microglia Microglia cluster_neuron Neuron NerveInjury Nerve Injury Fibronectin Fibronectin NerveInjury->Fibronectin LynKinase Lyn Kinase Fibronectin->LynKinase Activates PI3KAkt PI3K-Akt Pathway LynKinase->PI3KAkt MEKERK MEK-ERK Pathway LynKinase->MEKERK This compound This compound This compound->LynKinase Inhibits Phosphorylation P2X4R_up P2X4R Upregulation PI3KAkt->P2X4R_up MEKERK->P2X4R_up P2X4R P2X4R P2X4R_up->P2X4R ATP ATP ATP->P2X4R Activates BDNF BDNF Release P2X4R->BDNF AberrantNociception Aberrant Nociceptive Output (Neuropathic Pain) BDNF->AberrantNociception

Caption: this compound's mechanism of action in modulating neuropathic pain.

Clinical Development and Efficacy

This compound has undergone a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 1 Clinical Trials

A series of Phase 1 studies in healthy volunteers demonstrated that this compound is well-tolerated. Single oral doses of up to 1200 mg and multiple daily doses of 300 mg for five consecutive days were administered without significant adverse events.[1][4] The pharmacokinetic profile revealed rapid oral absorption and fast elimination, primarily through glucuronidation.[9]

Phase 2a Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, dose-finding Phase 2a study (NCT02345291) was conducted in 88 patients with moderate to severe DPN.[1][9][10] The study evaluated three daily doses of this compound (10 mg, 40 mg, and 150 mg) over a three-week treatment period.[10] The primary endpoint was the change in the weekly average of daily pain intensity as measured by the Numerical Rating Scale (NRS).

The results demonstrated a clinically meaningful, dose-dependent reduction in pain.[2] The 40 mg/day dose group showed a placebo-corrected pain reduction of 0.82 on the NRS (p=0.034), while the 150 mg/day dose resulted in a 0.66-point reduction (p=0.061).[1][9][11] The treatment was well-tolerated across all dose groups.

Table 1: Key Quantitative Data from the Phase 2a Clinical Trial

Parameter10 mg/day40 mg/day150 mg/dayPlacebo
Number of Patients 22222222
Treatment Duration 3 weeks3 weeks3 weeks3 weeks
Placebo-Corrected Pain Reduction (NRS) -0.820.66N/A
p-value vs. Placebo -0.0340.061N/A
Phase 2b Clinical Trial

Building on the promising results of the Phase 2a study, a larger Phase 2b clinical trial (NCT05480228) was initiated with funding from the National Institutes of Health (NIH) Helping to End Addiction Long-term (HEAL) Initiative.[1] This 12-week, multicenter, randomized, double-blind, placebo-controlled study enrolled 127 adult and elderly patients with DPN.[5] The trial is designed to evaluate the efficacy and safety of an 80 mg once-daily oral dose of this compound.[5] Patient visits for this study have been completed, and topline results are anticipated in November 2025.[5]

Experimental Workflow for Clinical Trials

Clinical_Trial_Workflow cluster_preclinical Preclinical cluster_phase1 Phase 1 cluster_phase2a Phase 2a cluster_phase2b Phase 2b PreclinicalModels Efficacy in Animal Models (Chung, Streptozotocin) ToxStudies 13-week Toxicology Studies (Rats, Dogs) PreclinicalModels->ToxStudies Phase1 Safety, Tolerability, PK in Healthy Volunteers (SAD up to 1200mg, MAD 300mg/day) ToxStudies->Phase1 Phase2a Proof-of-Concept in DPN Patients (n=88) (10, 40, 150 mg/day vs. Placebo, 3 weeks) Phase1->Phase2a Phase2b Pivotal Efficacy & Safety in DPN (n=127) (80 mg/day vs. Placebo, 12 weeks) Phase2a->Phase2b

Caption: The clinical development pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are proprietary to Novaremed. However, the published clinical trial data and preclinical study descriptions provide an outline of the methodologies employed.

  • Preclinical Pain Models: The efficacy of this compound was assessed in the Chung model of neuropathic pain, which involves spinal nerve ligation in rodents to induce mechanical allodynia, and the Streptozotocin-induced diabetic neuropathy model, which mimics the metabolic and neurological aspects of DPN.

  • Phase 2a Clinical Trial Protocol (NCT02345291): This was a randomized, double-blind, placebo-controlled, dose-finding study in patients with moderate to severe DPN. The primary efficacy endpoint was the change from baseline in the weekly average of daily 24-hour average pain intensity, as measured on an 11-point (0-10) Numerical Rating Scale (NRS).

  • Phase 2b Clinical Trial Protocol (NCT05480228): This ongoing study is a multicenter, randomized, double-blind, placebo-controlled trial assessing the safety and efficacy of an 80 mg daily dose of this compound versus placebo in adult and elderly participants with painful diabetic peripheral neuropathy over 13 weeks. The primary outcome measure is the change from baseline in the weekly mean of the daily 24-hour average pain measured by the NRS.

Conclusion and Future Directions

This compound represents a significant advancement in the field of pain management, offering a novel, non-opioid therapeutic option for patients suffering from chronic neuropathic pain. Its unique mechanism of action, targeting the Lyn kinase-P2X4R signaling pathway, provides a targeted approach to mitigating the underlying pathophysiology of neuropathic pain. The promising results from the Phase 2a clinical trial, demonstrating both efficacy and a favorable safety profile, have set the stage for the pivotal Phase 2b study. The forthcoming results from this trial will be crucial in further establishing the clinical utility of this compound and paving the way for its potential approval as a much-needed alternative to current pain therapies. Further research into the broader applications of Lyn kinase modulation in other neurological and inflammatory conditions may also be warranted.

References

Nispomeben (NRD.E1): A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nispomeben (NRD.E1) is a novel, orally active, non-opioid small molecule analgesic currently under investigation for the treatment of chronic neuropathic pain, particularly painful diabetic peripheral neuropathy (PDPN). Its unique mechanism of action, which involves the modulation of Lyn protein-tyrosine kinase, distinguishes it from existing pain therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the current understanding of the mechanism of action of this compound. It also summarizes key preclinical and clinical findings, including detailed experimental protocols and quantitative data from clinical trials.

Chemical Structure and Properties

This compound is a synthetic organic compound with a well-defined chemical structure.

Chemical Name: N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide[1]

Synonyms: NRD.E1, NRD135S.E1[2]

Chemical Formula: C₂₁H₂₇NO₄

Molecular Weight: 357.44 g/mol [3]

Physicochemical Properties

The physicochemical properties of this compound have been calculated and are summarized in the table below. These properties are crucial for its pharmacokinetic profile and drug-like characteristics.

PropertyValueReference
Molecular Weight357.44[3]
XLogP1.56[3]
Hydrogen Bond Donors3[3]
Hydrogen Bond Acceptors5[3]
Rotatable Bonds11[3]
Topological Polar Surface Area78.79 Ų[3]
Lipinski's Rule of Five Violations0[3]

SMILES Notation: C1=CC=C(C=C1)CCC(=O)NC(COC(C)O)CC2=CC=C(C=C2)O[3][4]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature.

Mechanism of Action: Modulation of Lyn Kinase Signaling

This compound exerts its analgesic effects through a novel mechanism of action that does not involve direct interaction with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it target sodium or calcium channels.[3] The primary hypothesized mechanism is the inhibition of Lyn kinase phosphorylation.[3] Lyn is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in immune and inflammatory signaling pathways.

In the context of neuropathic pain, nerve injury leads to the activation of microglia in the spinal cord. This activation is associated with the upregulation of the purinergic P2X4 receptor (P2X4R), a key contributor to pain hypersensitivity. The signaling pathway leading to P2X4R upregulation is thought to be mediated by Lyn kinase. This compound is believed to modulate this pathway by inhibiting the phosphorylation of Lyn kinase, thereby preventing the downstream signaling cascade that leads to increased P2X4R expression and subsequent neuropathic pain.

The proposed signaling pathway is illustrated in the diagram below.

Nispomeben_MoA cluster_Microglia Microglia NerveInjury Nerve Injury IFNy IFN-γ NerveInjury->IFNy releases IFNyR IFN-γ Receptor IFNy->IFNyR binds to Lyn Lyn Kinase IFNyR->Lyn activates pLyn p-Lyn (Active) Lyn->pLyn phosphorylation PI3K_Akt PI3K-Akt Pathway pLyn->PI3K_Akt MEK_ERK MEK-ERK Pathway pLyn->MEK_ERK P2X4R_up P2X4R Upregulation PI3K_Akt->P2X4R_up MEK_ERK->P2X4R_up Pain Neuropathic Pain P2X4R_up->Pain This compound This compound This compound->Lyn inhibits phosphorylation

Caption: Proposed mechanism of action of this compound in neuropathic pain.

Preclinical and Clinical Development

This compound has undergone several preclinical and clinical studies to evaluate its efficacy, safety, and pharmacokinetic profile.

Preclinical Studies

This compound has demonstrated dose-dependent anti-nociceptive effects in multiple rodent models of acute and chronic pain, including streptozotocin-induced diabetic neuropathy and Chung's spinal nerve ligation. While specific quantitative data from these preclinical studies are not detailed in the available literature, the positive outcomes supported the progression to clinical trials.

Clinical Trials

This compound has been evaluated in Phase 1, Phase 2a, and is currently in a Phase 2b clinical trial.

Three Phase 1 studies were conducted in healthy male subjects to assess the safety, tolerability, and pharmacokinetics of this compound.[5]

  • Single Ascending Dose (SAD) Study: Evaluated single doses ranging from 300 to 1200 mg.[5][6]

  • Multiple Ascending Dose (MAD) Study: Assessed repeated daily doses of 300 mg for five consecutive days.[5][6]

  • Food Effect Study: Investigated the impact of food on the pharmacokinetics of a 40 mg dose.[5]

Key Findings:

  • This compound was well-tolerated at all doses tested, with no maximum tolerated dose identified.[6]

  • Pharmacokinetic analysis revealed dose-dependent absorption and rapid elimination, mainly through glucuronidation.[5][7]

  • A slight increase in peak exposure was observed when administered with food.[7]

  • No significant accumulation was noted after multiple doses.[7]

A randomized, double-blind, placebo-controlled, dose-finding proof-of-concept study was conducted to evaluate the efficacy, safety, and tolerability of this compound in patients with painful diabetic peripheral neuropathy (PDPN).[8]

Experimental Protocol:

Phase2a_Workflow cluster_Doses Treatment Arms Screening Screening (n=88) Washout Analgesic Washout (1 week) Screening->Washout RunIn Single-Blind Placebo Run-in (1 week) Washout->RunIn Randomization Randomization RunIn->Randomization Treatment Double-Blind Treatment (3 weeks) Randomization->Treatment FollowUp Follow-up (30 days) Treatment->FollowUp Placebo Placebo Dose10 This compound 10 mg/day Dose40 This compound 40 mg/day Dose150 This compound 150 mg/day

Caption: Workflow of the Phase 2a clinical trial (NCT02345291).

Quantitative Efficacy Data:

The primary endpoint was the change in the weekly mean of the daily average Numerical Rating Scale (NRS) for pain intensity from the single-blind placebo run-in week to week 3 of treatment.

Treatment GroupPlacebo-Corrected Mean Change in NRS (95% CI)p-valueReference
10 mg/day--[8]
40 mg/day-0.82 (0.07, 1.58)0.034[8]
150 mg/day-0.66 (-0.03, 1.35)0.061[8]

A post-hoc analysis comparing the change from the washout baseline to week 3 also showed clinically relevant pain reductions.[8] this compound was well-tolerated, with headache being the most frequently reported adverse event.[8]

A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study is currently ongoing to further assess the efficacy and safety of this compound in patients with PDPN.[2][9] This trial is supported by the NIH HEAL (Helping to End Addiction Long-term) Initiative.[2]

Experimental Protocol:

Phase2b_Workflow cluster_Doses Treatment Arms Enrollment Enrollment (n=127) Randomization Randomization Enrollment->Randomization Treatment Double-Blind Treatment (12 weeks) Randomization->Treatment Endpoint Primary Endpoint Assessment: Change in weekly average pain (NRS) Treatment->Endpoint Placebo Placebo Dose80 This compound 80 mg/day

Caption: Workflow of the ongoing Phase 2b clinical trial (NCT05480228).

Topline results from this trial are expected in November 2025.[2]

Conclusion

This compound (NRD.E1) represents a promising novel, non-opioid therapeutic candidate for the treatment of neuropathic pain. Its unique mechanism of action, centered on the inhibition of Lyn kinase phosphorylation, offers a potential alternative to current pain management strategies. Clinical data to date have demonstrated a favorable safety and tolerability profile, along with clinically meaningful reductions in pain. The ongoing Phase 2b clinical trial will provide further critical insights into its efficacy and will be instrumental in its future development.

References

Early Preclinical Efficacy of Nispomeben: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Models and Mechanism of Action for a Novel Non-Opioid Analgesic

Introduction

Nispomeben (formerly known as NRD.E1 or NRD135S.E1) is an orally active, small molecule, non-opioid analgesic currently under investigation for the treatment of chronic pain, particularly painful diabetic peripheral neuropathy (PDPN).[1] Developed by Novaremed, this compound has shown promise in early clinical trials, demonstrating a clinically relevant, dose-related reduction in pain and a favorable safety profile in patients with PDPN.[1][2] Preclinical studies have indicated its efficacy in multiple animal models of neuropathic and acute pain.[1][2] This technical guide provides a comprehensive overview of the available early preclinical data on this compound's efficacy, with a focus on experimental methodologies and its proposed mechanism of action.

Mechanism of Action

This compound's analgesic effects are attributed to a novel mechanism of action that distinguishes it from existing pain therapies. It does not interact with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it affect sodium or calcium channels.[1] The primary molecular target of this compound is believed to be the tyrosine-protein kinase Lyn, a member of the Src family of kinases.[2] By modulating Lyn kinase activity, this compound is thought to interfere with intracellular signaling pathways that are crucial for the transmission and sensitization of pain signals.

Signaling Pathway

Lyn kinase is involved in a variety of cellular signaling processes.[3][4] In the context of pain signaling, its modulation by this compound likely impacts downstream pathways involved in neuronal excitability and inflammation. The precise downstream effectors in the context of this compound's analgesic action are still under investigation. A simplified, hypothetical signaling pathway is depicted below.

Nispomeben_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Pain Receptor Lyn Lyn Kinase Receptor->Lyn Activates This compound This compound This compound->Lyn Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) Lyn->Downstream Activates PainSignal Pain Signal Propagation Downstream->PainSignal

Hypothetical Signaling Pathway of this compound.

Preclinical Efficacy Data

While specific quantitative data from preclinical studies of this compound have not been extensively published, Novaremed has reported that the compound demonstrated efficacy in multiple well-established animal models of pain.[1][2] These models are crucial for evaluating the analgesic potential of new chemical entities before they advance to human clinical trials.

Data Summary

Due to the limited availability of public data, a comprehensive quantitative summary cannot be provided at this time. It has been stated that this compound showed dose-dependent anti-nociceptive effects in these models.

Experimental Protocols

The following sections detail the general methodologies for the key preclinical experiments cited in the evaluation of this compound's efficacy. These protocols are based on standard, widely accepted procedures in the field of pain research.

Streptozotocin-Induced Diabetic Neuropathy Model

This model is a widely used and clinically relevant animal model for painful diabetic peripheral neuropathy.

Objective: To induce a diabetic state in rodents leading to the development of neuropathic pain, mimicking human diabetic neuropathy, and to assess the analgesic effects of a test compound.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[5][6]

  • Induction of Diabetes:

    • Animals are fasted overnight prior to the induction.[7]

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5), is administered. Doses can range from 40 to 75 mg/kg.[5][6]

    • Blood glucose levels are monitored regularly (e.g., via tail vein sampling) to confirm the diabetic state (typically blood glucose ≥ 15 mM).[5]

  • Assessment of Neuropathic Pain:

    • Mechanical allodynia (pain response to a non-painful stimulus) is a key endpoint. It is assessed using von Frey filaments, which are calibrated filaments applied to the plantar surface of the hind paw.[7]

    • The paw withdrawal threshold (the lowest force at which the animal withdraws its paw) is determined.

    • Baseline measurements are taken before STZ injection, and post-induction measurements are taken to confirm the development of allodynia.[5]

  • Drug Administration and Efficacy Evaluation:

    • Once neuropathic pain is established, animals are randomized into vehicle control, positive control (e.g., gabapentin), and this compound treatment groups.[5]

    • This compound is administered (e.g., orally), and paw withdrawal thresholds are measured at various time points post-dosing to evaluate its analgesic effect.

STZ_Workflow Start Select Rats Baseline Baseline von Frey Measurement Start->Baseline Fasting Overnight Fasting Baseline->Fasting STZ Streptozotocin Injection (i.p.) Fasting->STZ Glucose Confirm Diabetes (Blood Glucose) STZ->Glucose Allodynia Confirm Allodynia (von Frey) Glucose->Allodynia Randomize Randomize into Treatment Groups Allodynia->Randomize Dosing Administer this compound, Vehicle, or Positive Control Randomize->Dosing Efficacy Measure Paw Withdrawal Threshold at Time Points Dosing->Efficacy End Data Analysis Efficacy->End

Workflow for the STZ-Induced Diabetic Neuropathy Model.
Chung Model of Spinal Nerve Ligation

The Chung model is a surgical model that reliably produces robust and long-lasting neuropathic pain behaviors.

Objective: To create a peripheral nerve injury that results in chronic neuropathic pain and to assess the efficacy of analgesic compounds.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.[8][9]

  • Surgical Procedure:

    • Animals are anesthetized.

    • A dorsal midline incision is made to expose the L4 to L6 vertebrae.[8]

    • The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves.

    • The L5 and L6 spinal nerves are tightly ligated with silk sutures.[8][9]

    • The muscle and skin are then closed with sutures and wound clips.

  • Assessment of Neuropathic Pain:

    • Similar to the STZ model, mechanical allodynia is assessed using von Frey filaments on the ipsilateral (operated) hind paw.[10]

    • A significant decrease in the paw withdrawal threshold on the ipsilateral side compared to the contralateral side or pre-operative baseline indicates the presence of neuropathic pain.[11]

    • Testing is typically performed several days post-surgery to allow for recovery and the development of stable allodynia.[11]

  • Drug Administration and Efficacy Evaluation:

    • Animals exhibiting stable allodynia are assigned to treatment groups.

    • This compound or control substances are administered, and the paw withdrawal threshold is measured at specified time points to determine the analgesic effect.

Chung_Workflow Start Select Rats Anesthesia Anesthetize Animal Start->Anesthesia Surgery L5/L6 Spinal Nerve Ligation Anesthesia->Surgery Recovery Post-operative Recovery Surgery->Recovery Allodynia Confirm Allodynia (von Frey) Recovery->Allodynia Randomize Randomize into Treatment Groups Allodynia->Randomize Dosing Administer this compound or Control Randomize->Dosing Efficacy Measure Paw Withdrawal Threshold Dosing->Efficacy End Data Analysis Efficacy->End

References

The Novel Therapeutic Approach of Nispomeben: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nispomeben (formerly NRD.E1) is an investigational, orally active, non-opioid small molecule analgesic currently in clinical development for the treatment of painful diabetic peripheral neuropathy (DPN).[1][2][3] Its novelty lies in a distinct mechanism of action that differentiates it from existing pain therapies. Unlike opioids and other common analgesics, this compound does not target opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it directly modulate sodium or calcium channels.[1] Instead, its therapeutic potential is attributed to the modulation of Lyn tyrosine kinase phosphorylation, a key enzyme implicated in the signaling pathways of neuropathic pain.[1] This document provides a detailed technical guide on the core therapeutic approach of this compound, summarizing key preclinical and clinical findings, experimental methodologies, and its proposed signaling pathway.

Core Mechanism of Action: Targeting Lyn Kinase

The central hypothesis for this compound's analgesic effect is its ability to modulate the phosphorylation of Lyn, a member of the Src family of non-receptor tyrosine kinases.[1] While the precise molecular interactions are still under investigation, it is proposed that this compound inhibits the aberrant activation of Lyn kinase in microglia, the resident immune cells of the central nervous system.[1][4] This targeted action is significant as Lyn kinase has been identified as a critical upstream regulator of pro-inflammatory and pain-sensitizing pathways in neuropathic pain states.[4]

Quantitative Data from Clinical Trials

This compound has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and efficacy. The Phase 2a proof-of-concept study (NCT02345291) was a randomized, double-blind, placebo-controlled, dose-finding trial in patients with moderate to severe DPN.[3][5]

Efficacy Data

The primary endpoint of the Phase 2a study was the change from baseline in the weekly average of daily pain scores on a Numerical Rating Scale (NRS). While a complete data table is not publicly available, the study reported clinically meaningful, placebo-corrected pain reductions.[5][6]

Dose GroupPlacebo-Corrected Change in NRSp-value
40 mg/day-0.820.034
150 mg/day-0.660.061

Table 1: Placebo-Corrected Pain Reduction in Phase 2a Trial.[5][6]

Safety and Tolerability

This compound was generally well-tolerated in the Phase 2a study. The incidence of treatment-emergent adverse events (TEAEs) is summarized below.

Adverse EventPlacebo (N=21) n (%)NRD.E1 10 mg (N=22) n (%)NRD.E1 40 mg (N=22) n (%)NRD.E1 150 mg (N=21) n (%)All NRD.E1 (N=65) n (%)
Patients with TEAE 7 (33.3) 12 (54.5) 11 (50.0) 9 (42.9) 32 (49.2)
Headache1 (4.8)3 (13.6)2 (9.1)1 (4.8)6 (9.2)
Dizziness0 (0.0)1 (4.5)1 (4.5)1 (4.8)3 (4.6)
Nausea0 (0.0)1 (4.5)1 (4.5)0 (0.0)2 (3.1)
Somnolence0 (0.0)0 (0.0)2 (9.1)0 (0.0)2 (3.1)
Dry Mouth0 (0.0)1 (4.5)0 (0.0)1 (4.8)2 (3.1)

Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a Study. (Adapted from Tiecke E, et al. Eur J Pain. 2022)

A Phase 2b trial (NCT05480228) is currently underway to further evaluate the efficacy and safety of an 80 mg daily dose of this compound.[4]

Experimental Protocols

Preclinical Models of Neuropathic Pain

This compound has demonstrated anti-nociceptive effects in several rodent models of acute and chronic pain.[3] The two key models used to establish its potential in neuropathic pain are the Streptozotocin (STZ)-induced diabetic neuropathy model and the Chung's spinal nerve ligation (SNL) model.

Model Protocol
Streptozotocin (STZ)-Induced Diabetic Neuropathy Induction: A single intraperitoneal injection of STZ (typically 50-60 mg/kg) is administered to induce hyperglycemia and mimic type 1 diabetes. Confirmation: Diabetes is confirmed by measuring blood glucose levels (e.g., >250 mg/dL) several days post-injection. Pain Assessment: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. Thermal hyperalgesia can also be measured. This compound or vehicle is administered orally, and pain behaviors are assessed at various time points post-dosing.[7][8][9][10][11]
Chung's Spinal Nerve Ligation (SNL) Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. This procedure induces a peripheral nerve injury that leads to robust and long-lasting neuropathic pain behaviors. Pain Assessment: Mechanical allodynia (von Frey test) and cold allodynia (acetone test) are the primary behavioral endpoints. Following a post-operative recovery and baseline pain assessment period, animals are treated with this compound or vehicle, and pain responses are measured.[2][12][13][14][15]

Table 3: Key Preclinical Experimental Protocols.

Clinical Trial Protocol (Phase 2a - NCT02345291)
Parameter Description
Study Design Randomized, double-blind, placebo-controlled, dose-finding study.[3]
Patient Population Patients with painful diabetic peripheral neuropathy for at least 6 months and a pain score of ≥4 on the 11-point Numerical Rating Scale (NRS).[3]
Treatment Arms - this compound 10 mg/day- this compound 40 mg/day- this compound 150 mg/day- Placebo[3]
Treatment Duration 3 weeks of double-blind treatment following a 1-week single-blind placebo run-in period.[3]
Primary Endpoint Change from baseline to week 3 in the weekly average of daily pain intensity scores (NRS).[3]
Secondary Endpoints Responder rates (≥30% and ≥50% pain reduction), Patient Global Impression of Change (PGIC), and safety assessments.[3]

Table 4: Phase 2a Clinical Trial Protocol Overview.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the proposed mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

G Proposed Signaling Pathway of this compound in Microglia cluster_0 Upstream Triggers cluster_1 Microglial Cell cluster_2 Downstream Effects Nerve Injury Nerve Injury IFN-gamma IFN-gamma Nerve Injury->IFN-gamma Fibronectin Fibronectin Nerve Injury->Fibronectin Lyn Kinase Lyn Kinase IFN-gamma->Lyn Kinase activates Fibronectin->Lyn Kinase activates P2X4 Receptor Upregulation P2X4 Receptor Upregulation Lyn Kinase->P2X4 Receptor Upregulation promotes Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Lyn Kinase->Pro-inflammatory Cytokine Release promotes Neuronal Hyperexcitability Neuronal Hyperexcitability P2X4 Receptor Upregulation->Neuronal Hyperexcitability Pro-inflammatory Cytokine Release->Neuronal Hyperexcitability This compound This compound This compound->Lyn Kinase inhibits phosphorylation Neuropathic Pain Neuropathic Pain Neuronal Hyperexcitability->Neuropathic Pain

Caption: Proposed Signaling Pathway of this compound in Microglia.

G Preclinical Experimental Workflow for this compound start Animal Model Induction (e.g., STZ or SNL) baseline Baseline Pain Assessment (e.g., von Frey) start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Oral Administration: - this compound (various doses) - Vehicle Control randomization->treatment post_treatment Post-Treatment Pain Assessment treatment->post_treatment analysis Data Analysis and Comparison of Groups post_treatment->analysis

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

This compound represents a promising and novel therapeutic approach for the management of painful diabetic peripheral neuropathy. Its unique mechanism of action, centered on the inhibition of Lyn kinase phosphorylation in microglia, offers a potential alternative to current treatments, many of which have limited efficacy and significant side effects. The data from early-phase clinical trials are encouraging, demonstrating a favorable safety profile and clinically meaningful pain reduction. Further investigation in the ongoing Phase 2b trial will be crucial in solidifying the therapeutic potential of this first-in-class, non-opioid analgesic. The continued exploration of the Lyn kinase signaling pathway may also open new avenues for the development of targeted therapies for a broader range of neuropathic pain conditions.

References

Nispomeben's Attenuation of Non-Opioid Pain Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nispomeben (formerly NRD.E1) is a novel, orally active, non-opioid analgesic currently in clinical development for the treatment of painful diabetic peripheral neuropathy (DPN). Its mechanism of action is distinct from existing pain therapies, as it does not interact with opioid receptors or other common pain-related targets. The primary therapeutic action of this compound is hypothesized to be the inhibition of Lyn protein tyrosine kinase phosphorylation. This whitepaper provides a comprehensive technical overview of this compound's effect on non-opioid pain pathways, summarizing available clinical data, outlining relevant experimental protocols, and visualizing the proposed signaling cascade.

Introduction

Chronic neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options, including opioids and anticonvulsants, are often associated with limited efficacy and significant side effects, highlighting the urgent need for novel, non-addictive analgesics. This compound has emerged as a promising candidate, demonstrating clinically meaningful pain reduction in a Phase 2a clinical trial for painful diabetic peripheral neuropathy.[1][2] This document delves into the molecular mechanism underpinning this compound's analgesic effect, focusing on its role in modulating non-opioid signaling pathways.

Mechanism of Action: Inhibition of Lyn Kinase in Microglia

This compound's novel mechanism of action is centered on the inhibition of Lyn kinase, a member of the Src family of protein tyrosine kinases.[1][3] In the context of neuropathic pain, Lyn kinase plays a crucial role in the activation of spinal microglia, which are key cellular mediators of central sensitization and pain hypersensitivity.[4][5][6]

Following peripheral nerve injury, Lyn kinase is activated in microglia and is required for the upregulation of the P2X4 purinergic receptor.[4][5][6] P2X4 receptors are ATP-gated ion channels, and their increased expression on microglia is a critical step in the pathogenesis of tactile allodynia, a hallmark of neuropathic pain.[4][5][6]

The activation of Lyn kinase in microglia initiates downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)-Akt and mitogen-activated protein kinase kinase (MEK)-extracellular signal-regulated kinase (ERK) pathways.[1] These pathways ultimately lead to the release of brain-derived neurotrophic factor (BDNF) from microglia. BDNF then acts on dorsal horn neurons, causing a shift in the anion reversal potential and leading to neuronal hyperexcitability and the perception of pain.[1]

By inhibiting the phosphorylation of Lyn kinase, this compound is thought to disrupt this signaling cascade at a critical upstream point, thereby preventing microglial activation, P2X4 receptor upregulation, and the subsequent downstream events that lead to central sensitization and neuropathic pain.[3]

Signaling Pathway Diagram

Nispomeben_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron This compound This compound P_Lyn Phosphorylated Lyn Kinase This compound->P_Lyn Inhibits Lyn Lyn Kinase Lyn->P_Lyn Phosphorylation P2X4R P2X4 Receptor Upregulation P_Lyn->P2X4R PI3K_Akt PI3K-Akt Pathway P_Lyn->PI3K_Akt MEK_ERK MEK-ERK Pathway P_Lyn->MEK_ERK BDNF_release BDNF Release PI3K_Akt->BDNF_release MEK_ERK->BDNF_release BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Neuronal_Hyperexcitability Neuronal Hyperexcitability TrkB->Neuronal_Hyperexcitability Pain Pain Perception Neuronal_Hyperexcitability->Pain

Caption: Proposed mechanism of action of this compound in non-opioid pain pathways.

Data Presentation: Clinical Efficacy in Painful Diabetic Peripheral Neuropathy

A Phase 2a, randomized, double-blind, placebo-controlled, dose-finding study evaluated the efficacy and safety of this compound in patients with painful diabetic peripheral neuropathy (PDPN) for at least three months.[1][2] A total of 88 patients were randomized to receive this compound at doses of 10 mg/day, 40 mg/day, or 150 mg/day, or placebo for three weeks.[1][2]

The primary endpoint was the change from the single-blind placebo run-in week to week 3 in the weekly mean of the daily average Numerical Rating Scale (NRS) pain intensity.[1][2]

Treatment GroupMean Change from Run-in Baseline in NRS Pain Score (Week 3)Placebo-Corrected Difference (95% CI)p-value
Placebo-0.5--
This compound 10 mg/day-0.7-0.2>0.05
This compound 40 mg/day-1.32-0.82 (0.07, 1.58)0.034
This compound 150 mg/day-1.16-0.66 (-0.03, 1.35)0.061

Table 1: Primary Efficacy Endpoint Results from Phase 2a Study of this compound in PDPN. [1][2]

Secondary endpoints, including responder rates, showed a clinically relevant effect for the 40 mg and 150 mg doses.[1][2] this compound was well-tolerated, with headache being the most frequently reported adverse event.[1][2]

Experimental Protocols

Representative In Vitro Lyn Kinase Inhibition Assay

This protocol is a representative example based on standard kinase assay methodologies and is intended for illustrative purposes. The specific protocol used for this compound has not been publicly disclosed.

Objective: To determine the in vitro inhibitory activity of this compound on Lyn kinase phosphorylation.

Materials:

  • Recombinant human Lyn kinase

  • Biotinylated peptide substrate (e.g., poly-Glu-Tyr)

  • ATP

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated plates

  • Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add recombinant Lyn kinase to the wells of a streptavidin-coated plate.

  • Add the this compound dilutions or vehicle control to the wells and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Wash the plate to remove unbound reagents.

  • Add a phospho-tyrosine specific antibody-HRP conjugate and incubate to allow for binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the HRP substrate (TMB) and incubate until color develops.

  • Stop the colorimetric reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Experimental Workflow Diagram

Kinase_Assay_Workflow A Prepare this compound Dilutions C Add this compound/Vehicle A->C B Add Lyn Kinase to Plate B->C D Initiate Reaction (Substrate + ATP) C->D E Incubate (30°C) D->E F Stop Reaction E->F G Wash Plate F->G H Add Phospho-Tyrosine Antibody-HRP G->H I Incubate H->I J Wash Plate I->J K Add TMB Substrate J->K L Incubate K->L M Stop Reaction L->M N Read Absorbance M->N O Calculate IC50 N->O

Caption: A representative workflow for an in vitro Lyn kinase inhibition assay.

Preclinical Model: Streptozotocin-Induced Diabetic Neuropathy in Rodents

While specific preclinical data for this compound remains unpublished, the streptozotocin (STZ)-induced model of diabetes is a standard and widely used animal model for studying diabetic peripheral neuropathy and testing the efficacy of potential analgesics.

Objective: To evaluate the anti-nociceptive effects of this compound in a rodent model of painful diabetic neuropathy.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-60 mg/kg for rats, 150-200 mg/kg for mice) dissolved in citrate buffer is administered. Control animals receive citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.

  • Development of Neuropathy: Animals are typically monitored for 4-8 weeks following STZ injection for the development of neuropathic pain symptoms.

  • Assessment of Nociception:

    • Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The latency to paw withdrawal is measured.

  • Drug Administration: this compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., gabapentin) are included.

  • Post-Treatment Assessment: Nociceptive testing is repeated at various time points after drug administration to evaluate the analgesic effect of this compound.

  • Data Analysis: Paw withdrawal thresholds and latencies are compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound represents a promising non-opioid therapeutic candidate for the treatment of neuropathic pain. Its novel mechanism of action, targeting the inhibition of Lyn kinase phosphorylation in microglia, offers a distinct advantage over existing analgesics. The available Phase 2a clinical data in patients with painful diabetic peripheral neuropathy demonstrates a clinically meaningful reduction in pain with a favorable safety profile. Further investigation in the ongoing Phase 2b trial and the eventual publication of preclinical data will provide a more complete understanding of this compound's therapeutic potential. The continued development of this compound could offer a much-needed alternative for patients suffering from chronic neuropathic pain.

References

Nispomeben: A Novel, Non-Opioid Approach to Pain Management Through Lyn Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nispomeben (formerly NRD.E1) is a clinical-stage, orally active, non-opioid small molecule analgesic with a novel mechanism of action, currently under development for the treatment of painful diabetic peripheral neuropathy (DPN). Unlike conventional analgesics, this compound does not interact with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it affect sodium or calcium channels.[1] Its therapeutic potential stems from the inhibition of Lyn kinase phosphorylation, a Src family kinase implicated in the pathogenesis of neuropathic pain.[2] This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the protocols of pivotal studies.

Introduction: The Unmet Need in Neuropathic Pain

Chronic neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, represents a significant unmet medical need. Current therapeutic options, including opioids, anticonvulsants, and antidepressants, are often associated with limited efficacy, dose-limiting side effects, and, in the case of opioids, a high potential for abuse and addiction.[3] this compound's unique mechanism of action offers a promising alternative for patients suffering from conditions like painful DPN.[4]

Mechanism of Action: Targeting Lyn Kinase in Microglia

This compound's analgesic effect is attributed to its modulation of Lyn kinase, a non-receptor tyrosine kinase predominantly expressed in spinal microglia.[5] In neuropathic pain states, peripheral nerve injury triggers the activation of microglia in the spinal cord. This activation leads to an upregulation of the P2X4 receptor (P2X4R), a key player in pain signaling.[6][7] The upregulation of P2X4R is dependent on Lyn kinase activity.[5]

Upon activation by extracellular ATP, P2X4R on microglia initiates a downstream signaling cascade that results in the release of brain-derived neurotrophic factor (BDNF).[7] BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a disruption of the chloride ion gradient and subsequent neuronal hyperexcitability, which manifests as pain.[5] By inhibiting Lyn kinase phosphorylation, this compound is hypothesized to prevent the upregulation of P2X4R in activated microglia, thereby interrupting this pathological signaling cascade and reducing pain.[8]

Signaling Pathway of Lyn Kinase-Mediated Pain

Lyn_Kinase_Pain_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron Nerve_Injury Nerve Injury Lyn_Kinase Lyn Kinase Nerve_Injury->Lyn_Kinase activates P2X4R_Upregulation P2X4R Upregulation Lyn_Kinase->P2X4R_Upregulation promotes P2X4R_Activation P2X4R Activation P2X4R_Upregulation->P2X4R_Activation ATP ATP ATP->P2X4R_Activation activates BDNF_Release BDNF Release P2X4R_Activation->BDNF_Release triggers BDNF BDNF BDNF_Release->BDNF This compound This compound This compound->Lyn_Kinase inhibits TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor binds to Neuronal_Hyperexcitability Neuronal Hyperexcitability TrkB_Receptor->Neuronal_Hyperexcitability leads to Pain_Perception Pain Perception Neuronal_Hyperexcitability->Pain_Perception

Caption: Proposed mechanism of this compound in neuropathic pain.

Preclinical Development

This compound has demonstrated efficacy in multiple preclinical models of neuropathic pain, including the Streptozotocin (STZ)-induced diabetic neuropathy model and the Chung model of spinal nerve ligation.[4] While specific quantitative data from these studies have not been published, the consistent anti-nociceptive effects observed supported the progression of this compound into clinical trials.[3][4]

Experimental Protocols

This model mimics the painful peripheral neuropathy observed in type 1 diabetes.

  • Induction: Male Sprague-Dawley rats are administered a single intraperitoneal (IP) injection of STZ (typically 50-65 mg/kg) dissolved in citrate buffer. Control animals receive citrate buffer alone.

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels from tail vein samples, usually starting 24-72 hours post-injection and monitored weekly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.[9]

  • Assessment of Neuropathic Pain: The development of mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined. A significant decrease in the paw withdrawal threshold in STZ-treated rats compared to control rats indicates the presence of neuropathic pain.[9]

  • Drug Administration: this compound or vehicle is typically administered orally (p.o.) once daily.

  • Efficacy Evaluation: Paw withdrawal thresholds are measured at various time points after drug administration to evaluate the analgesic effect of this compound.

This model is a widely used surgical model of neuropathic pain.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.

  • Assessment of Neuropathic Pain: Mechanical allodynia is assessed using von Frey filaments on the ipsilateral (operated) hind paw. A significant and sustained decrease in the paw withdrawal threshold compared to the contralateral paw and sham-operated animals indicates the successful induction of neuropathic pain.[8]

  • Drug Administration: this compound or vehicle is administered orally.

  • Efficacy Evaluation: The reversal of mechanical allodynia is assessed by measuring paw withdrawal thresholds at different time points post-dosing.

Experimental Workflow for Preclinical Pain Models

Preclinical_Workflow cluster_induction Model Induction cluster_testing Efficacy Testing Animal_Model Rodent Model (Rat/Mouse) Induction_Method Induction (STZ Injection or SNL Surgery) Animal_Model->Induction_Method Pain_Development Development of Neuropathic Pain Induction_Method->Pain_Development Baseline_Testing Baseline Pain Assessment (von Frey filaments) Pain_Development->Baseline_Testing Drug_Administration Drug Administration (this compound or Vehicle) Baseline_Testing->Drug_Administration Post_Dose_Testing Post-Dose Pain Assessment Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis (Comparison of Paw Withdrawal Thresholds) Post_Dose_Testing->Data_Analysis

Caption: General workflow for preclinical evaluation of this compound.

Clinical Development

The clinical development program for this compound includes Phase 1 studies in healthy volunteers and Phase 2 studies in patients with painful DPN.

Phase 1 Studies

Three Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[1] These included a single-ascending-dose study, a multiple-dose study, and a food-effect study.[1]

  • Single-Ascending-Dose (SAD) Study: Healthy male subjects received single oral doses of this compound ranging from 300 mg to 1200 mg or placebo.[1]

  • Multiple-Dose Study: Healthy male subjects received 300 mg of this compound once daily for five consecutive days or placebo.[1]

  • Food-Effect Study: Healthy male and female subjects received a single 40 mg dose of this compound under fed and fasted conditions in a crossover design.[1]

This compound demonstrated rapid oral absorption and fast elimination, primarily through glucuronidation.[1] The pharmacokinetic profile supports once-daily dosing.[1]

ParameterSingle Dose (300-1200 mg)Multiple Dose (300 mg/day)Food Effect (40 mg)
Absorption Dose-dependentNo relevant accumulationIncreased exposure with food
Elimination RapidFast-
Metabolism Mainly via glucuronidation--

Source: Tiecke E., et al., 2022[1]

Phase 2a Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy and safety of this compound in patients with moderate to severe painful DPN.[3]

  • Study Design: 88 patients were randomized to receive this compound at doses of 10 mg, 40 mg, or 150 mg per day, or placebo, for a 3-week treatment period.[3]

  • Primary Endpoint: The primary efficacy endpoint was the change in the weekly mean of the daily average pain intensity score from the single-blind placebo run-in week to week 3, as measured by the 11-point Numerical Rating Scale (NRS).[3]

  • Secondary Endpoints: Included responder rates (percentage of patients with ≥30% and ≥50% pain reduction), sleep interference, and scores on the Short-form McGill Pain Questionnaire.[3]

This compound demonstrated a clinically relevant, dose-related reduction in pain.[3]

DosePlacebo-Corrected Change in NRS95% Confidence Intervalp-value
40 mg/day -0.82(-1.58, -0.07)0.034
150 mg/day -0.66(-1.35, 0.03)0.061

Source: Tiecke E., et al., 2022[3]

A post-hoc analysis comparing the change from the wash-out baseline to week 3 also showed significant pain reduction.[3]

DosePlacebo-Corrected Change in NRS (Post-hoc)95% Confidence Interval
40 mg/day -1.46(-2.66, -0.26)
150 mg/day -1.20(-2.29, -0.10)

Source: Tiecke E., et al., 2022[3]

This compound was well-tolerated at all doses tested. The most frequently reported adverse event was headache. No serious, severe, or dose-related adverse events were reported, and there were no signs of abuse potential or withdrawal symptoms.[3]

Phase 2 Clinical Trial Workflow

Phase2_Workflow Patient_Screening Patient Screening (Moderate to Severe PDPN) Washout Wash-out Period Patient_Screening->Washout Placebo_Run_in Single-Blind Placebo Run-in Washout->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Treatment 3-Week Double-Blind Treatment (this compound or Placebo) Randomization->Treatment Efficacy_Assessment Efficacy Assessment (NRS, Responder Rates, etc.) Treatment->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Workflow of the Phase 2a proof-of-concept study.

Conclusion and Future Directions

This compound represents a promising advancement in the field of pain management. Its novel mechanism of action, targeting Lyn kinase to modulate neuroinflammation in the spinal cord, offers a distinct advantage over existing therapies. The positive results from the Phase 2a study, demonstrating both clinically meaningful pain reduction and a favorable safety profile, underscore its potential as a non-opioid treatment for painful diabetic peripheral neuropathy.[3] A Phase 2b clinical trial is currently ongoing to further evaluate the efficacy and safety of this compound. The successful development of this compound could provide a much-needed, safe, and effective treatment option for patients suffering from chronic neuropathic pain.

References

Methodological & Application

Nispomeben Dosage and Protocols in Phase 2a Clinical Trials for Painful Diabetic Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage, study design, and mechanistic rationale for Nispomeben (formerly NRD.E1) in its Phase 2a clinical trial for the treatment of painful diabetic peripheral neuropathy (PDPN). The information is compiled from publicly available clinical trial data and research publications.

Introduction

This compound is an investigational, orally active, non-opioid small molecule analgesic. Its novel mechanism of action, which does not involve traditional pain pathways like opioid or cannabinoid receptors, positions it as a promising candidate for neuropathic pain. Clinical studies have demonstrated its potential to provide pain relief with a favorable safety profile.[1][2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Lyn kinase phosphorylation. Lyn kinase, a member of the Src family of tyrosine kinases, plays a significant role in the pathogenesis of neuropathic pain. In the context of peripheral nerve injury, Lyn kinase is upregulated in spinal microglia and is crucial for the upregulation of the P2X4 receptor, a key player in tactile allodynia.[3][4] Furthermore, Lyn kinase-mediated enhancement of glycolysis in microglia contributes to their pro-inflammatory state and neuropathic pain by facilitating the nuclear translocation of Interferon Regulatory Factor 5 (IRF5).[2][5][6] By inhibiting Lyn kinase, this compound is thought to modulate microglial activation and neuroinflammation, thereby reducing neuropathic pain.

Signaling Pathway

Nispomeben_MoA cluster_microglia Microglia NerveInjury Nerve Injury LynKinase Lyn Kinase NerveInjury->LynKinase Glycolysis Glycolysis Enhancement LynKinase->Glycolysis P2X4R P2X4R Upregulation LynKinase->P2X4R This compound This compound This compound->LynKinase IRF5 IRF5 Nuclear Translocation Glycolysis->IRF5 ProInflammatory Pro-inflammatory Phenotype IRF5->ProInflammatory P2X4R->ProInflammatory Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation NeuropathicPain Neuropathic Pain Neuroinflammation->NeuropathicPain Study_Workflow Screening Screening (Day -14 to -8) Washout Analgesic Washout (≥ 1 week) Screening->Washout RunIn Single-Blind Placebo Run-in (1 week) Washout->RunIn Randomization Randomization RunIn->Randomization Treatment Double-Blind Treatment (3 weeks) Randomization->Treatment Placebo Placebo Dose10 10 mg/day Dose40 40 mg/day Dose150 150 mg/day FollowUp Follow-up (30 days) Treatment->FollowUp Placebo->Treatment Dose10->Treatment Dose40->Treatment Dose150->Treatment

References

Application Notes and Protocols for Nispomeben in Animal Models of Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nispomeben (formerly NRD.E1 or NRD135S.E1) is an orally active, non-opioid small molecule analgesic currently under investigation for the treatment of chronic neuropathic pain, particularly painful diabetic peripheral neuropathy (DPN).[1] Its novel mechanism of action, which does not involve opioid receptors, makes it a promising candidate for addressing the unmet need for safe and effective non-addictive pain therapies.[1][2][3] Preclinical studies have demonstrated the dose-dependent anti-nociceptive efficacy of this compound in rodent models of both diabetic and trauma-induced neuropathic pain.[4][5][6][7]

These application notes provide a comprehensive overview of the protocols for utilizing this compound in relevant animal models of neuropathy, intended to guide researchers in the preclinical evaluation of this compound.

Mechanism of Action and Signaling Pathway

This compound's proposed mechanism of action involves the modulation of Lyn kinase, a member of the Src family of tyrosine kinases.[6][8][9] In the context of neuropathic pain, nerve injury leads to the activation of microglia in the spinal cord. This activation involves the upregulation of Lyn kinase.[10] Activated Lyn kinase is implicated in the subsequent upregulation of the purinergic receptor P2X4 on the surface of microglia.[5][10] The activation of P2X4 receptors is a critical step in the central sensitization process that leads to the maintenance of neuropathic pain states, such as tactile allodynia.[10] this compound is hypothesized to decrease the phosphorylation of Lyn kinase, thereby interfering with this cascade and reducing the central sensitization that drives neuropathic pain.[5]

Nispomeben_Signaling_Pathway cluster_microglia Spinal Microglia Nerve_Injury Peripheral Nerve Injury LynK Lyn Kinase Nerve_Injury->LynK Activates pLynK Phosphorylated Lyn Kinase (Active) LynK->pLynK Phosphorylation P2X4R_up P2X4 Receptor Upregulation pLynK->P2X4R_up Promotes Nociceptive_Signal Enhanced Nociceptive Signaling P2X4R_up->Nociceptive_Signal Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Nociceptive_Signal->Neuropathic_Pain This compound This compound This compound->pLynK Inhibits Phosphorylation

This compound's Proposed Signaling Pathway in Neuropathic Pain.

Data Presentation: Efficacy in Neuropathic Pain Models

While specific preclinical data on this compound's efficacy remains largely unpublished, it has shown positive results in established rodent models.[4][5][7] The following tables represent typical quantitative data that would be generated in such studies to evaluate the efficacy of a compound like this compound.

Table 1: Effect on Mechanical Allodynia in a Diabetic Neuropathy Model (Illustrative Data)

Treatment GroupDose (mg/kg, p.o.)Baseline Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle-0.5 ± 0.10.6 ± 0.25%
This compound100.4 ± 0.12.5 ± 0.545%
This compound300.5 ± 0.24.0 ± 0.675%
Positive Control (Gabapentin)1000.4 ± 0.13.8 ± 0.570%
Data are presented as mean ± SEM. Paw withdrawal threshold is measured using von Frey filaments. % Reversal is calculated relative to sham-operated or non-diabetic controls.

Table 2: Effect on Thermal Hyperalgesia in a Nerve Injury Model (Illustrative Data)

Treatment GroupDose (mg/kg, p.o.)Baseline Paw Withdrawal Latency (s)Post-Treatment Paw Withdrawal Latency (s)% Reversal of Hyperalgesia
Vehicle-4.2 ± 0.54.5 ± 0.68%
This compound104.5 ± 0.47.8 ± 0.855%
This compound304.3 ± 0.510.2 ± 1.085%
Positive Control (Pregabalin)304.4 ± 0.69.5 ± 0.978%
Data are presented as mean ± SEM. Paw withdrawal latency is measured using the Hargreaves test. % Reversal is calculated relative to sham-operated controls.

Experimental Protocols

This compound has been evaluated in models of diabetic neuropathy and nerve injury (Chung model).[4][5] Below are detailed protocols for inducing these models and assessing pain-related behaviors.

Diabetic Peripheral Neuropathy (DPN) Model

This model mimics the painful neuropathy that develops as a complication of diabetes.[11][12]

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g) are typically used.

  • Induction of Diabetes:

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in cold 0.1 M citrate buffer (pH 4.5), is administered at a dose of 50-65 mg/kg.

    • Control animals receive an injection of the citrate buffer vehicle.

  • Confirmation of Diabetes:

    • Blood glucose levels are measured 72 hours post-STZ injection from the tail vein.

    • Animals with blood glucose levels >250 mg/dL are considered diabetic and are used for the study.

  • Development of Neuropathy:

    • Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop and become stable within 2-4 weeks after the confirmation of diabetes.[11]

  • This compound Administration:

    • This compound is formulated for oral administration (p.o.), likely as a suspension.

    • Administration should begin after the establishment of stable neuropathy. Dosing can be acute (single dose) or chronic (e.g., once daily for 7-14 days).

  • Behavioral Testing:

    • Assess mechanical allodynia using the von Frey test and thermal hyperalgesia using the Hargreaves test (see protocols below).

    • Baseline measurements should be taken before this compound administration, and post-treatment tests should be conducted at various time points (e.g., 1, 2, 4, and 24 hours after dosing) to determine the time course of the analgesic effect.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.[13][14][15][16][17]

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g) are suitable.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make an incision on the lateral surface of the mid-thigh.

    • Using blunt dissection, expose the common sciatic nerve.

    • Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them.[14][17]

    • The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle and skin layers with sutures.

    • In sham-operated animals, the sciatic nerve is exposed but not ligated.

  • Development of Neuropathy:

    • Mechanical allodynia and thermal hyperalgesia develop within a few days and are typically stable by 7-14 days post-surgery.

  • This compound Administration and Behavioral Testing:

    • Follow the same procedures for drug administration and behavioral testing as described for the DPN model.

Behavioral Assessment Protocols

a) Mechanical Allodynia: Von Frey Test This test measures sensitivity to a non-noxious mechanical stimulus.[18][19][20][21][22]

Protocol:

  • Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The 50% paw withdrawal threshold (in grams) is determined using the up-down method.

b) Thermal Hyperalgesia: Hargreaves Test This test measures the latency to withdraw from a noxious thermal stimulus.[23][24][25]

Protocol:

  • Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.

  • Position a radiant heat source beneath the glass floor, targeting the plantar surface of the hind paw.

  • Activate the heat source and start a timer.

  • The timer stops automatically when the animal withdraws its paw. The time taken is the paw withdrawal latency.

  • A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

Experimental_Workflow cluster_model Neuropathy Model Induction cluster_testing Pain Behavior Assessment DPN Diabetic Neuropathy (STZ) Baseline Baseline Testing (von Frey, Hargreaves) DPN->Baseline CCI Nerve Injury (CCI/SNL) CCI->Baseline Drug_Admin This compound or Vehicle Administration (p.o.) Baseline->Drug_Admin Post_Dose Post-Dose Testing (Time Course) Drug_Admin->Post_Dose Data_Analysis Data Analysis (% Reversal) Post_Dose->Data_Analysis

General Experimental Workflow for Preclinical Evaluation.

Conclusion

This compound represents a novel, non-opioid approach to the management of neuropathic pain. The protocols outlined above provide a framework for the preclinical assessment of this compound's analgesic properties in validated and clinically relevant animal models of neuropathy. By utilizing these standardized models and behavioral assays, researchers can effectively evaluate the therapeutic potential of this compound and further elucidate its unique mechanism of action.

References

Nispomeben: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Nispomeben is an investigational, orally active, non-opioid small molecule analgesic.[1][2] It is currently in clinical development for the treatment of chronic pain associated with diabetic peripheral neuropathy.[1][3] Unlike traditional opioid analgesics, this compound's mechanism of action does not involve opioid receptors.[1][4] Its primary mechanism is understood to be the inhibition of Lyn kinase phosphorylation, a component of the Src family of protein tyrosine kinases.[3][4][5] This novel mechanism suggests a potential for pain relief without the adverse effects commonly associated with opioids.[1]

These application notes provide a representative framework for the preclinical evaluation of this compound, based on its known mechanism and general protocols for analgesic drug discovery.

Mechanism of Action

This compound exerts its analgesic effects through a non-opioid pathway. The proposed mechanism of action is the inhibition of Lyn kinase phosphorylation.[3][4][5] Lyn kinase is a member of the Src family of tyrosine kinases, which are involved in the regulation of various cellular processes, including signal transduction. By inhibiting the phosphorylation of Lyn kinase, this compound is thought to modulate downstream signaling pathways involved in pain perception. The exact downstream effects that lead to analgesia are still under investigation.[4][5]

This compound Signaling Pathway

Nispomeben_Signaling_Pathway This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase Inhibits Phosphorylation Phosphorylation Lyn_Kinase->Phosphorylation Downstream_Signaling Downstream Signaling Pathways Phosphorylation->Downstream_Signaling Activates Analgesia Analgesia Downstream_Signaling->Analgesia

Caption: Proposed mechanism of action for this compound.

Preclinical Evaluation Workflow

A typical preclinical workflow for a novel analgesic like this compound would involve a series of in vitro and in vivo studies to characterize its efficacy, potency, selectivity, pharmacokinetics, and safety.

Preclinical Research Workflow Diagram

Preclinical_Workflow In_Vitro In Vitro Assays In_Vivo In Vivo Models In_Vitro->In_Vivo Efficacy & Potency PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Dose-Response Tox Toxicology Studies PK_PD->Tox Safety Profile IND IND-Enabling Studies Tox->IND

Caption: Representative preclinical workflow for an analgesic drug candidate.

In Vitro Protocols

Note: Specific quantitative data for this compound (e.g., IC50) are not publicly available. The following are representative protocols.

Lyn Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting Lyn kinase activity.

Methodology:

  • Reagents: Recombinant human Lyn kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, and a suitable kinase assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Phospho-Lyn Kinase Assay

Objective: To assess the ability of this compound to inhibit Lyn kinase phosphorylation in a cellular context.

Methodology:

  • Cell Line: Use a relevant cell line endogenously expressing Lyn kinase (e.g., a neuronal cell line or an immune cell line).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for a predetermined time.

    • Lyse the cells and collect the protein lysate.

    • Determine the levels of phosphorylated Lyn kinase (p-Lyn) and total Lyn kinase using a Western blot or a sandwich ELISA.

  • Data Analysis: Quantify the band intensities (for Western blot) or absorbance values (for ELISA) and normalize the p-Lyn signal to the total Lyn kinase signal. Determine the IC50 value for the inhibition of cellular Lyn kinase phosphorylation.

In Vivo Protocols

Note: Specific in vivo data for this compound are not publicly available. The following are representative protocols for evaluating analgesics in preclinical models.

Rodent Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI)

Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.

Methodology:

  • Animal Model: Induce neuropathic pain in rats or mice using the CCI model, which involves loose ligation of the sciatic nerve.

  • Drug Administration:

    • Allow animals to recover for a set period post-surgery to develop pain-like behaviors.

    • Administer this compound orally (as it is an orally active compound) at various doses.[1] A vehicle control group should be included.

  • Behavioral Testing:

    • Measure mechanical allodynia using von Frey filaments at baseline and at multiple time points after drug administration.

    • Measure thermal hyperalgesia using a Hargreaves apparatus or a hot/cold plate test.

  • Data Analysis: Analyze the withdrawal thresholds (for mechanical allodynia) or latencies (for thermal hyperalgesia) over time. Compare the responses in the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

In Vivo Neuropathic Pain Study Workflow

In_Vivo_Workflow Animal_Model Induce Neuropathic Pain (e.g., CCI Model) Baseline Baseline Behavioral Testing Animal_Model->Baseline Dosing Administer this compound (Oral Gavage) Baseline->Dosing Post_Dosing Post-Dosing Behavioral Testing Dosing->Post_Dosing Analysis Data Analysis Post_Dosing->Analysis

Caption: Workflow for an in vivo neuropathic pain study.

Quantitative Data Summary

Due to the proprietary nature of early drug development, specific quantitative data from preclinical studies of this compound are not publicly available in the searched resources. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Activity of this compound

Assay TypeTargetIC50 (nM)
Kinase Inhibition AssayLyn KinaseData not available
Cellular Phospho-Lyn Assayp-Lyn KinaseData not available

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Dose (mg/kg, p.o.)% Reversal of Mechanical Allodynia% Reversal of Thermal Hyperalgesia
VehicleData not availableData not available
Dose 1Data not availableData not available
Dose 2Data not availableData not available
Dose 3Data not availableData not available

Conclusion

This compound represents a promising non-opioid analgesic with a novel mechanism of action. The preclinical evaluation of this compound would follow a standard workflow of in vitro and in vivo studies to establish its potency, efficacy, and safety profile. The protocols and templates provided here offer a framework for researchers to conduct and organize their studies on this compound and similar compounds. Further research is needed to fully elucidate the downstream signaling pathways and the full therapeutic potential of this compound.

References

Application Notes and Protocols for In Vivo Studies of Nispomeben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nispomeben (also known as NRD.E1 and NRD135S.E1) is an orally active, non-opioid small molecule analgesic under investigation for the treatment of chronic neuropathic pain, particularly painful diabetic peripheral neuropathy (PDPN)[1][2]. Unlike conventional analgesics, this compound does not interact with opioid, serotonin, GABA, NMDA, or cannabinoid receptors[2]. Its mechanism of action is novel and involves the modulation of Lyn kinase phosphorylation, a key element in pain signaling pathways[2]. Preclinical studies in rodent models of neuropathic pain have demonstrated its dose-dependent anti-nociceptive effects, supporting its clinical development[1].

These application notes provide detailed protocols for the in vivo formulation and administration of this compound in established rat models of neuropathic pain, along with a summary of its preclinical pharmacokinetic and toxicological profile.

Mechanism of Action: Lyn Kinase Modulation

This compound's analgesic effect is attributed to its ability to decrease the phosphorylation of Lyn kinase at tyrosine 507 (Y-507)[2]. Lyn kinase, a member of the Src family of tyrosine kinases, is implicated in the upregulation of the P2X4 purinergic receptor, a critical component in central pain processing[2]. By inhibiting this pathway, this compound disrupts the signaling cascade that leads to neuropathic pain.

G cluster_0 Microglial Cell cluster_1 Upstream Signal P2X4 P2X4 Receptor Pain_Signal Pain Signaling Cascade P2X4->Pain_Signal Initiates Lyn Lyn Kinase Phosphorylation Phosphorylation (Y-507) Lyn->Phosphorylation Catalyzes This compound This compound This compound->Lyn Inhibits Phosphorylation->P2X4 Upregulates Nerve_Injury Nerve Injury Nerve_Injury->Lyn G cluster_0 Formulation Workflow start Start calculate Calculate this compound and Vehicle Volumes start->calculate prepare_vehicle Prepare 0.5% Methylcellulose calculate->prepare_vehicle weigh Weigh this compound calculate->weigh levigate Levigate with Vehicle prepare_vehicle->levigate weigh->levigate suspend Suspend in Remaining Vehicle levigate->suspend adjust_volume Adjust to Final Volume suspend->adjust_volume store Store at 2-8°C adjust_volume->store end End store->end G cluster_0 In Vivo Study Workflow start Start model_induction Induce Neuropathic Pain Model (STZ or Spinal Nerve Ligation) start->model_induction pain_assessment Confirm Development of Mechanical Allodynia model_induction->pain_assessment randomization Randomize Animals into Treatment Groups pain_assessment->randomization dosing Administer this compound or Vehicle (Oral Gavage) randomization->dosing efficacy_testing Measure Paw Withdrawal Threshold (Von Frey) dosing->efficacy_testing data_analysis Analyze and Compare Treatment Groups efficacy_testing->data_analysis end End data_analysis->end

References

Measuring Nispomeben's Effect on Lyn Kinase Activity In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the in vitro effect of Nispomeben on the activity of Lyn kinase, a non-receptor Src family tyrosine kinase. This compound is an orally active small molecule and non-opioid analgesic candidate.[1][2][3][4][5][6] Its mechanism of action is reported to involve the modulation of Lyn kinase phosphorylation.[1][2][3] These protocols are designed for researchers in drug discovery and development to quantitatively assess the inhibitory potential of this compound against Lyn kinase.

Introduction to Lyn Kinase

Lyn is a member of the Src family of non-receptor protein tyrosine kinases.[7] It plays a crucial role in regulating a variety of cellular processes, including cell growth, differentiation, and survival.[7] Lyn kinase is primarily expressed in hematopoietic cells and is involved in the signal transduction of multiple receptors, such as B-cell receptors and cytokine receptors.[7][8] Dysregulation of Lyn kinase activity has been implicated in various diseases, making it an important target for therapeutic intervention.

This compound (NRD.E1)

This compound, also known as NRD.E1 or NRD135S.E1, is a clinical-stage, non-opioid drug candidate for the treatment of painful diabetic peripheral neuropathy.[1][2][3] Its mode of action is distinct from traditional pain therapies and is understood to involve the inhibition of Lyn kinase phosphorylation.[1][2][3][4][5][6]

Quantitative Data Summary

While the inhibitory effect of this compound on Lyn kinase is documented, specific public domain data on its IC50 value is limited. The following table provides a template for how such data would be presented. For illustrative purposes, hypothetical data is included alongside known IC50 values for other common kinase inhibitors against Lyn.

CompoundTarget KinaseAssay TypeSubstrateATP Concentration (µM)IC50 (nM)Reference
This compound Human Lyn A ADP-Glo™ Poly(Glu,Tyr) 4:1 25 To be determined N/A
StaurosporineHuman Lyn BADP-Glo™25Value not specified[8]
StaurosporineHuman Lyn, wt³³PanQinase™PolyEY38[9]
SorafenibHuman Lyn, wt³³PanQinase™PolyEY2300[9]
SunitinibHuman Lyn, wt³³PanQinase™PolyEY730[9]
SU 6656Human LynNot Specified130[10]
XL228Human LynNot Specified2[10]

Note: The IC50 value for this compound is to be determined experimentally. The conditions listed are based on commercially available assay kits.

Signaling Pathway Diagram

Lyn_Signaling_Pathway cluster_receptor Cell Membrane Receptor Immune Receptor (e.g., BCR) Lyn Lyn Kinase Receptor->Lyn Activation Downstream Downstream Signaling Proteins (e.g., Syk, PLCγ2) Lyn->Downstream Phosphorylation This compound This compound This compound->Lyn Inhibition Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response

Experimental Protocols

This section provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound on Lyn kinase. This protocol is based on the principles of commercially available luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay.[8][11]

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Lyn A kinase.

Materials and Reagents:
  • Recombinant Human Lyn A Kinase (e.g., BPS Bioscience, Cat. No. 11321)

  • This compound (stock solution in DMSO)

  • Kinase Substrate: Poly(Glu,Tyr) 4:1 (e.g., Sigma-Aldrich)

  • ATP, ultra-pure

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V6930), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and sterile tips

  • Plate reader capable of measuring luminescence

  • 30°C incubator

Experimental Workflow Diagram

Experimental_Workflow A Prepare Reagents (this compound dilutions, Enzyme, Substrate/ATP Mix) B Add this compound/DMSO to Plate A->B C Add Lyn Kinase B->C D Initiate Reaction with Substrate/ATP Mix C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) E->F G Incubate at Room Temperature F->G H Add Kinase Detection Reagent (Convert ADP to ATP, generate light) G->H I Incubate at Room Temperature H->I J Measure Luminescence I->J K Data Analysis (IC50 determination) J->K

Detailed Protocol:

1. Reagent Preparation: a. This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 1 mM. Perform 1:3 or 1:10 serial dilutions to create a range of concentrations (e.g., 10 points). Also prepare a DMSO-only control. The final DMSO concentration in the assay should not exceed 1%.[12] b. Lyn Kinase Preparation: Thaw the recombinant Lyn A kinase on ice. Dilute the enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay. c. Substrate/ATP Mix: Prepare a 2X working solution of the Poly(Glu,Tyr) substrate and ATP in Kinase Assay Buffer. The final concentration in the assay will be 1X. A common ATP concentration for kinase assays is near its Km value, or a standard concentration such as 25 µM. The substrate concentration should also be optimized, but a starting point of 0.2 mg/mL is common.

2. Kinase Reaction: a. Add 1 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate. b. Add 2 µL of the diluted Lyn kinase to each well. c. Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The total reaction volume will be 5 µL. d. Mix the plate gently and incubate for 60 minutes at 30°C.

3. ADP Detection: a. After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP and then generate a luminescent signal. d. Incubate the plate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Data Normalization:

  • The "No Inhibitor Control" (DMSO only) represents 0% inhibition (maximum kinase activity).
  • A "No Enzyme Control" or a control with a potent, broad-spectrum kinase inhibitor like Staurosporine can be used to represent 100% inhibition (background signal). c. Calculate Percent Inhibition:
  • Percent Inhibition = 100 * (1 - [(Luminescence_Sample - Luminescence_Background) / (Luminescence_MaxActivity - Luminescence_Background)]) d. IC50 Determination:
  • Plot the Percent Inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vitro characterization of this compound's inhibitory effect on Lyn kinase. By employing a robust and sensitive biochemical assay, researchers can obtain quantitative data, such as an IC50 value, which is crucial for understanding the compound's potency and mechanism of action. This information is vital for the continued development of this compound as a potential non-opioid analgesic.

References

Application Notes and Protocols for Nispomeben in Streptozotocin-Induced Neuropathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and symptoms of pain, numbness, and tingling. The streptozotocin (STZ)-induced diabetic neuropathy model in rodents is a widely used preclinical model to study the pathogenesis of DPN and to evaluate potential therapeutic agents. STZ, a glucosamine-nitrosourea compound, is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which in turn induces peripheral nerve damage mimicking human DPN.[1][2][3]

Nispomeben is a novel, orally active, non-opioid small molecule currently under clinical investigation for the treatment of painful DPN.[4] Its proposed mechanism of action involves the inhibition of Lyn kinase phosphorylation, a member of the Src family of tyrosine kinases.[5][6] While clinical data is emerging, detailed preclinical application notes in the STZ model are valuable for researchers. These notes provide a framework for investigating the efficacy and mechanism of this compound in a well-established animal model of diabetic neuropathy.

Hypothetical Signaling Pathway of this compound in Diabetic Neuropathy

G cluster_0 Hyperglycemia (STZ-Induced) cluster_1 Cellular Stress & Signaling cluster_2 Downstream Effects cluster_3 Pathophysiological Outcomes Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative Stress Hyperglycemia->Oxidative_Stress Inflammation Inflammation (NF-κB) Hyperglycemia->Inflammation Lyn_Kinase Lyn Kinase Activation Oxidative_Stress->Lyn_Kinase Inflammation->Lyn_Kinase MAPK_p38 p38 MAPK Activation Lyn_Kinase->MAPK_p38 Cytokine_Release Pro-inflammatory Cytokine Release MAPK_p38->Cytokine_Release Neuronal_Damage Neuronal Damage & Apoptosis MAPK_p38->Neuronal_Damage Cytokine_Release->Neuronal_Damage Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Neuronal_Damage->Neuropathic_Pain This compound This compound This compound->Lyn_Kinase Inhibition

Caption: Hypothetical mechanism of this compound in STZ-induced neuropathy.

Experimental Protocols

I. Induction of Diabetic Neuropathy with Streptozotocin (STZ)

This protocol describes the induction of Type 1 diabetes in rodents, which subsequently leads to the development of peripheral neuropathy.

Materials:

  • Streptozotocin (STZ) (light-sensitive, store at -20°C)

  • Sterile 0.1 M citrate buffer (pH 4.5), freshly prepared and cold

  • 8-week-old male Sprague-Dawley rats (220-260g)

  • Glucometer and test strips

  • Insulin syringes (26-28 gauge)

  • Anesthesia (e.g., Isoflurane) (optional, for handling)

Procedure:

  • Fast rats for 4-6 hours prior to STZ injection to enhance β-cell vulnerability.[3]

  • Weigh each rat to determine the precise dose of STZ.

  • Immediately before injection, dissolve STZ in cold, sterile citrate buffer to a final concentration for a single intraperitoneal (i.p.) injection of 50-65 mg/kg.[3][7] STZ solution is unstable and should be used within 15-20 minutes of preparation.[8][9]

  • Administer the freshly prepared STZ solution via i.p. injection.

  • Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, 10% sucrose water can be provided for the first 24 hours post-injection.[9]

  • 72 hours post-injection, measure blood glucose from a tail vein sample using a glucometer. Animals with blood glucose levels ≥ 16.7 mmol/L (or ~300 mg/dL) are considered diabetic.[3]

  • Continue to monitor blood glucose levels weekly. The development of neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically occurs over the next 2-4 weeks.

II. This compound Dosing and Administration

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Begin this compound administration 2-4 weeks after STZ injection, once neuropathic symptoms are established.

  • Administer this compound orally via gavage once daily.

  • A typical study design would include the following groups (n=10-12 animals per group):

    • Non-diabetic Control + Vehicle

    • STZ-Diabetic + Vehicle

    • STZ-Diabetic + this compound (Low Dose)

    • STZ-Diabetic + this compound (Mid Dose)

    • STZ-Diabetic + this compound (High Dose)

    • STZ-Diabetic + Positive Control (e.g., Gabapentin)[10]

  • Continue daily dosing for the duration of the study (e.g., 2-4 weeks).

III. Behavioral Testing for Neuropathic Pain

Behavioral tests should be conducted at baseline (before STZ), before starting this compound treatment, and at regular intervals during the treatment period.

A. Mechanical Allodynia (von Frey Test)

  • Place animals in individual Plexiglas chambers on a raised mesh floor and allow them to acclimate for 15-30 minutes.[10]

  • Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A decrease in PWT indicates mechanical allodynia.

B. Thermal Hyperalgesia (Hargreaves Plantar Test)

  • Place animals in Plexiglas chambers on a glass floor and allow them to acclimate.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

  • A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage. A decrease in PWL indicates thermal hyperalgesia.

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis A Baseline Behavioral Testing (von Frey, Plantar Test) B STZ Injection (60 mg/kg, i.p.) A->B C Confirm Diabetes (Blood Glucose >300 mg/dL) B->C D Development of Neuropathy (2-4 Weeks) C->D E Pre-Treatment Behavioral Testing D->E F Initiate Daily Dosing: - Vehicle - this compound (Multiple Doses) - Positive Control E->F G Weekly Behavioral Testing F->G H Final Behavioral Testing G->H I Euthanasia & Tissue Collection (DRG, Sciatic Nerve, Spinal Cord) H->I J Biochemical/Molecular Analysis (e.g., Western Blot for p-Lyn, p-p38) I->J

Caption: Experimental workflow for evaluating this compound in STZ models.

Data Presentation (Illustrative Data)

The following tables present hypothetical data to illustrate expected outcomes from the described experiments.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold)

Treatment GroupBaseline (g)Pre-Treatment (g)Week 2 Post-Treatment (g)Week 4 Post-Treatment (g)
Control + Vehicle 14.8 ± 0.515.0 ± 0.414.9 ± 0.615.1 ± 0.5
STZ + Vehicle 15.1 ± 0.64.2 ± 0.34.0 ± 0.43.8 ± 0.3
STZ + this compound (10 mg/kg) 14.9 ± 0.54.3 ± 0.46.8 ± 0.58.5 ± 0.6
STZ + this compound (30 mg/kg) 15.0 ± 0.44.1 ± 0.39.5 ± 0.712.1 ± 0.8
STZ + Gabapentin (50 mg/kg) 14.7 ± 0.64.4 ± 0.29.2 ± 0.611.5 ± 0.7
Data are presented as Mean ± SEM. *p < 0.05 compared to STZ + Vehicle.

Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency)

Treatment GroupBaseline (s)Pre-Treatment (s)Week 2 Post-Treatment (s)Week 4 Post-Treatment (s)
Control + Vehicle 10.5 ± 0.810.7 ± 0.710.6 ± 0.910.8 ± 0.7
STZ + Vehicle 10.8 ± 0.95.1 ± 0.44.9 ± 0.54.6 ± 0.4
STZ + this compound (10 mg/kg) 10.6 ± 0.75.3 ± 0.56.9 ± 0.67.8 ± 0.7
STZ + this compound (30 mg/kg) 10.9 ± 0.85.0 ± 0.48.2 ± 0.79.5 ± 0.8
STZ + Gabapentin (50 mg/kg) 10.7 ± 0.95.2 ± 0.38.0 ± 0.69.1 ± 0.7
Data are presented as Mean ± SEM. *p < 0.05 compared to STZ + Vehicle.

Table 3: Effect of this compound on Biochemical Markers in Dorsal Root Ganglia (DRG) Tissue (Illustrative)

Treatment GroupRelative p-Lyn/Lyn RatioRelative p-p38/p38 Ratio
Control + Vehicle 1.0 ± 0.11.0 ± 0.1
STZ + Vehicle 3.5 ± 0.44.1 ± 0.5
STZ + this compound (30 mg/kg) 1.4 ± 0.21.8 ± 0.3
Data are presented as Mean ± SEM, normalized to Control. *p < 0.05 compared to STZ + Vehicle.

Conclusion

These application notes provide a comprehensive, albeit theoretical, framework for researchers to evaluate the therapeutic potential of this compound in a streptozotocin-induced model of diabetic neuropathy. The protocols for model induction, drug administration, and behavioral assessment are based on established methodologies. The provided data tables and diagrams offer a clear visualization of expected experimental design and outcomes, facilitating the investigation into this compound's efficacy and its novel mechanism of action in a preclinical setting.

References

Application Notes and Protocols: The Chung Model of Neuropathic Pain and the Investigational Drug Nispomeben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant challenge in drug development. The complex pathophysiology necessitates the use of robust and clinically relevant animal models to evaluate novel therapeutic agents. The Chung model, also known as the Spinal Nerve Ligation (SNL) model, is a widely utilized preclinical model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][2] This model is instrumental in screening and characterizing the efficacy of new analgesic compounds.

Nispomeben (formerly NRD.E1) is a novel, orally active, non-opioid small molecule analgesic.[3] Its mechanism of action is distinct from currently approved pain therapies.[2] Preclinical evidence indicates that this compound modulates the activity of Lyn kinase, a member of the Src family of non-receptor tyrosine kinases.[2] Lyn kinase has been identified as a critical mediator in the pathogenesis of neuropathic pain through its role in the activation of spinal microglia.[1] Novaremed, the developer of this compound, has stated that the compound has demonstrated efficacy in multiple preclinical models of neuropathic pain, including the Chung model.[2]

These application notes provide detailed protocols for inducing the Chung model of neuropathic pain in rats and for assessing pain behaviors. It also outlines the known signaling pathway of this compound and provides a framework for evaluating its therapeutic potential in this model.

Experimental Protocols

I. The Chung Model of Neuropathic Pain: Spinal Nerve Ligation (SNL) Surgery

This protocol details the surgical procedure for creating the Chung model of neuropathic pain in rats.[4]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpels, forceps, retractors, rongeurs)

  • Suture material (e.g., 6-0 silk)

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

  • Analgesics for post-operative care (e.g., buprenorphine)

  • Heating pad

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).

    • Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Shave the dorsal lumbar region and sterilize the surgical area with an antiseptic solution.

    • Place the animal in a prone position on a heating pad to maintain body temperature.

  • Surgical Incision and Exposure:

    • Make a midline incision of the skin at the L4-S2 level.

    • Separate the paraspinal muscles from the spinous processes to expose the vertebrae.

  • Identification and Ligation of Spinal Nerves:

    • Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

    • Isolate the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture. Ensure the ligation is secure.

  • Closure and Post-operative Care:

    • Suture the muscle layers.

    • Close the skin incision with wound clips or sutures.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover on a heating pad until ambulatory.

    • House animals individually or in small groups with easy access to food and water.

    • Monitor the animals daily for signs of distress or infection. Remove wound clips 7-10 days post-surgery.

II. Assessment of Mechanical Allodynia: Von Frey Test

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key feature of the Chung model. The von Frey test is used to quantify the mechanical withdrawal threshold.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform with enclosures for the animals

Procedure:

  • Acclimatization:

    • Acclimate the rats to the testing environment and enclosures for at least 15-30 minutes for 2-3 days before testing.

  • Testing:

    • Place the rat in an enclosure on the elevated mesh platform.

    • Apply the von Frey filaments to the plantar surface of the hind paw on the ligated (ipsilateral) side.

    • Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

    • The pattern of responses is used to calculate the 50% PWT.

Data Presentation

Quantitative data from studies using this compound in the Chung model should be summarized in clear, structured tables. Below is a template for presenting data on mechanical allodynia.

Treatment GroupNBaseline PWT (g)Post-SNL Day 7 PWT (g)Post-SNL Day 14 PWT (g)Post-SNL Day 21 PWT (g)
Sham + Vehicle1014.5 ± 0.814.2 ± 0.914.6 ± 0.714.4 ± 0.8
SNL + Vehicle1014.3 ± 0.72.1 ± 0.41.9 ± 0.32.2 ± 0.5*
SNL + this compound (10 mg/kg)1014.6 ± 0.95.8 ± 0.6#6.5 ± 0.7#6.1 ± 0.5#
SNL + this compound (30 mg/kg)1014.4 ± 0.89.7 ± 0.8#10.2 ± 0.9#9.9 ± 0.7#

Data are presented as Mean ± SEM. PWT = Paw Withdrawal Threshold. *p<0.05 compared to Sham + Vehicle. #p<0.05 compared to SNL + Vehicle.

Mechanism of Action and Signaling Pathway

This compound is a modulator of Lyn kinase.[2] In the context of neuropathic pain, nerve injury leads to the activation of microglia in the spinal cord.[1] Activated Lyn kinase in microglia is a key driver of this neuroinflammatory process. It enhances microglial glycolysis, promoting a pro-inflammatory state, and facilitates the nuclear translocation of interferon regulatory factor 5 (IRF5), further amplifying the inflammatory response.[1] A critical downstream effect of Lyn kinase activation is the upregulation of the P2X4 receptor on microglia.[1] The release of ATP from neurons activates these P2X4 receptors, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF then acts on neurons in the dorsal horn to alter synaptic transmission, resulting in the heightened pain sensitivity characteristic of neuropathic pain. By inhibiting Lyn kinase, this compound is expected to suppress microglial activation and the subsequent signaling cascade that leads to pain.

Nispomeben_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron NerveInjury Nerve Injury Lyn Lyn Kinase NerveInjury->Lyn P_Lyn Phosphorylated Lyn Kinase Lyn->P_Lyn This compound This compound This compound->P_Lyn Glycolysis Enhanced Glycolysis P_Lyn->Glycolysis IRF5 IRF5 Nuclear Translocation P_Lyn->IRF5 P2X4R P2X4R Upregulation P_Lyn->P2X4R ProInflammatory Pro-inflammatory Phenotype Glycolysis->ProInflammatory IRF5->ProInflammatory BDNF BDNF Release P2X4R->BDNF Activation ATP ATP (from neurons) ATP->P2X4R SynapticPlasticity Altered Synaptic Transmission BDNF->SynapticPlasticity Acts on Pain Neuropathic Pain SynapticPlasticity->Pain

This compound's proposed mechanism of action in neuropathic pain.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the Chung model.

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Behavioral Testing (e.g., von Frey) Start->Baseline Surgery Chung Model Surgery (SNL) or Sham Surgery Baseline->Surgery Recovery Post-operative Recovery (7 days) Surgery->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Treatment Daily Administration: - Vehicle - this compound (Dose 1) - this compound (Dose 2) Grouping->Treatment Behavioral Behavioral Testing (e.g., weekly for 3 weeks) Treatment->Behavioral Behavioral->Treatment Repeated Measures Endpoint Endpoint: Tissue Collection (Spinal Cord, DRG) Behavioral->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Workflow for preclinical evaluation of this compound.

References

Nispomeben in Clinical Development for Neuropathic Pain: A Review of Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive overview of the clinical development of nispomeben, a novel, non-opioid analgesic currently under investigation for the treatment of chronic pain associated with diabetic peripheral neuropathy (DPN). The information presented is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data and experimental protocols from completed and ongoing clinical studies.

Introduction

This compound (formerly NRD.E1) is an orally active small molecule with a novel mechanism of action that has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of painful DPN.[1] Unlike conventional analgesics, this compound does not interact with opioid receptors.[1] Its therapeutic effect is believed to stem from the inhibition of Lyn kinase phosphorylation, a key enzyme implicated in the upregulation of the P2X4 purinergic receptor, which plays a critical role in central pain processing.[2]

Quantitative Data Summary

The clinical development of this compound has progressed through Phase 1, Phase 2a, and is currently in a Phase 2b trial. The treatment durations and dosing regimens from these studies are summarized below.

Clinical Trial PhaseStudy IdentifierTreatment DurationDosage(s)Patient PopulationNumber of Participants
Phase 1 N/ASingle Dose300 mg to 1200 mgHealthy Male SubjectsN/A
Phase 1 N/A5 consecutive days300 mg once dailyHealthy Male SubjectsN/A
Phase 2a NCT023452913 weeks10 mg, 40 mg, and 150 mg/dayPatients with moderate to severe Painful Diabetic Peripheral Neuropathy88
Phase 2b NCT0548022812 weeks80 mg once dailyAdult and elderly patients with Painful Diabetic Peripheral Neuropathy127

Experimental Protocols

Detailed methodologies for the key clinical studies of this compound are outlined below, based on publicly available information.

Phase 1 Studies

Three Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[3][4]

  • Single Ascending Dose (SAD) Study:

    • Design: First-in-human, randomized, placebo-controlled.

    • Objective: To assess the safety and tolerability of single oral doses of this compound.

    • Methodology: Healthy male subjects received single oral doses of this compound ranging from 300 mg to 1200 mg or a placebo. Pharmacokinetic and safety parameters were monitored.[3][4]

  • Multiple Ascending Dose (MAD) Study:

    • Design: Randomized, placebo-controlled.

    • Objective: To evaluate the safety and pharmacokinetics of multiple doses of this compound.

    • Methodology: Healthy male subjects received 300 mg of this compound once daily for five consecutive days or a placebo. Safety assessments and pharmacokinetic profiling were conducted.[3][4]

  • Food Interaction Study:

    • Design: Open-label, crossover.

    • Objective: To determine the effect of food on the absorption and pharmacokinetics of this compound.

    • Methodology: Healthy male and female subjects received a single dose of this compound under fed and fasted conditions.[4]

Phase 2a Proof-of-Concept Study
  • Design: A randomized, double-blind, placebo-controlled, dose-finding, multi-center study.[2]

  • Objective: To assess the efficacy, safety, and dose-response of this compound in patients with painful diabetic peripheral neuropathy.

  • Methodology: 88 patients with moderate to severe painful DPN were randomized to receive one of three daily doses of this compound (10 mg, 40 mg, or 150 mg) or a placebo for a duration of 3 weeks. The primary efficacy endpoint was the change in pain scores from baseline.[2]

Phase 2b Clinical Trial (EN21-01)
  • Design: A multicenter, randomized, double-blind, placebo-controlled study.[1]

  • Objective: To evaluate the superiority of a once-daily oral dose of 80 mg of this compound compared to placebo in relieving chronic pain in patients with painful DPN over a 12-week period.[1]

  • Methodology: 127 adult and elderly patients with painful DPN were enrolled. The study also assesses the safety, tolerability, pharmacokinetics, and the impact of this compound on sleep and quality of life.[1] This trial is funded by the National Institutes of Health (NIH) Helping to End Addiction Long-term® Initiative (HEAL Initiative).[1]

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway for this compound's analgesic effect.

Nispomeben_MoA cluster_microglia Microglia NerveInjury Nerve Injury LynKinase Lyn Kinase NerveInjury->LynKinase activates pLynKinase Phosphorylated Lyn Kinase LynKinase->pLynKinase autophosphorylation P2X4R_up P2X4 Receptor Upregulation pLynKinase->P2X4R_up promotes PainSignal Enhanced Pain Signaling P2X4R_up->PainSignal This compound This compound This compound->pLynKinase inhibits phosphorylation

Caption: Proposed mechanism of action of this compound in neuropathic pain.

This compound Clinical Trial Workflow

The diagram below outlines the general workflow of the Phase 2 clinical trials for this compound.

Clinical_Trial_Workflow Start Patient Screening (Painful DPN Diagnosis) Randomization Randomization Start->Randomization Treatment Treatment Period (3 weeks - Phase 2a) (12 weeks - Phase 2b) Randomization->Treatment Placebo Placebo Randomization->Placebo NispomebenDose This compound (Dose-finding or 80mg) Randomization->NispomebenDose Endpoint Primary & Secondary Endpoint Assessment (Pain scores, Safety, etc.) Treatment->Endpoint Placebo->Endpoint NispomebenDose->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Generalized workflow for this compound Phase 2 clinical trials.

References

Assessing the Therapeutic Window of Nispomeben: Application Notes and Protocols for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nispomeben (formerly NRD.E1 or NRD135S.E1) is an investigational, orally active small molecule with a novel mechanism of action for the treatment of chronic pain, specifically painful diabetic peripheral neuropathy (DPN).[1] Its distinct mode of action, which involves the inhibition of Lyn kinase phosphorylation, sets it apart from conventional opioid analgesics and other pain therapies.[2][3] As this compound progresses through clinical development, a thorough assessment of its therapeutic window is critical to ensure a favorable balance between efficacy and safety.[1]

The therapeutic window is the range of drug doses that produces a therapeutic effect without causing significant adverse effects.[4][5] This document provides detailed application notes and protocols for researchers to assess the therapeutic window of this compound, from preclinical toxicology to clinical safety and efficacy evaluations.

Data Presentation: Defining the Therapeutic Window

A comprehensive evaluation of the therapeutic window requires the integration of data from various in vitro and in vivo studies. The following tables provide a structured summary of the key quantitative data that should be collected.

Table 1: Preclinical Efficacy and Toxicity Profile of this compound (Illustrative Data)

ParameterDescriptionValue (Illustrative)Species
Efficacy
ED50 (Effective Dose, 50%)Dose required to produce a therapeutic effect in 50% of the population.10 mg/kgRat
Toxicity
TD50 (Toxic Dose, 50%)Dose at which 50% of the population experiences a specific toxic effect.100 mg/kgRat
LD50 (Lethal Dose, 50%)Dose that is lethal to 50% of the population.500 mg/kgRat
NOAEL (No Observed Adverse Effect Level)The highest dose at which no adverse effects are observed.30 mg/kg/dayRat (28-day study)
Therapeutic Index (TI) TD50 / ED50 10 Rat

Table 2: Clinical Safety and Efficacy of this compound (Illustrative Data from Phase I/IIa Studies)

ParameterDescriptionValue (Illustrative)Population
Efficacy
MECD (Minimum Effective Clinical Dose)The lowest dose that produces a clinically significant therapeutic effect.40 mg/dayPatients with DPN
Safety
MTD (Maximum Tolerated Dose)The highest dose that does not cause unacceptable toxicity.120 mg/dayHealthy Volunteers
Adverse Events (AEs) in Phase IIa Most common treatment-emergent AEs.Headache (5%), Nausea (3%)Patients with DPN

Experimental Protocols

Preclinical Determination of Efficacy (In Vivo)

Objective: To determine the effective dose range of this compound in a relevant animal model of neuropathic pain.

Methodology: Rat Model of Streptozotocin-Induced Diabetic Neuropathy

  • Induction of Diabetes: Adult male Sprague-Dawley rats are injected with streptozotocin (STZ) to induce diabetes. Blood glucose levels are monitored to confirm the diabetic state.

  • Assessment of Neuropathic Pain: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) is measured using a plantar test apparatus. Baseline measurements are taken before this compound administration.

  • Dose-Response Study: A range of this compound doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control are administered orally to different groups of diabetic rats.

  • Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are reassessed at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The dose-response curve is plotted, and the ED50 is calculated using non-linear regression analysis.

Preclinical Acute Toxicity Assessment (In Vivo)

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Methodology: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Animal Model: Female Swiss Webster mice are used.

  • Dosing: A single mouse is dosed with a starting dose of this compound (e.g., 2000 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the first animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This sequential process continues until the criteria for stopping are met.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

In Vitro Cardiotoxicity Assessment

Objective: To evaluate the potential for this compound to cause cardiotoxicity by assessing its effect on cardiac ion channels.

Methodology: hERG Potassium Channel Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure hERG channel currents.

  • Compound Application: A range of this compound concentrations are applied to the cells.

  • Data Acquisition: The effect of this compound on the hERG current is recorded and compared to a vehicle control and a positive control (e.g., astemizole).

  • IC50 Determination: The concentration of this compound that inhibits 50% of the hERG current (IC50) is determined.

Phase I Clinical Trial: Safety and Tolerability in Healthy Volunteers

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy subjects.

Methodology: Single and Multiple Ascending Dose (SAD/MAD) Study

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • SAD Cohorts: Sequential cohorts of healthy volunteers receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts based on the safety and tolerability data from the previous cohort.

  • MAD Cohorts: Following the SAD phase, new cohorts receive multiple doses of this compound or placebo over a specified period (e.g., 7-14 days).

  • Safety Monitoring: Subjects are monitored for adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Pharmacokinetic (PK) Sampling: Blood samples are collected at multiple time points to determine the PK profile of this compound.

  • Data Analysis: The safety and tolerability profile is summarized, and the Maximum Tolerated Dose (MTD) is determined.

Visualizations

cluster_0 This compound Mechanism of Action External_Signal Pain Signal Lyn_Kinase Lyn Kinase External_Signal->Lyn_Kinase Activates Downstream_Signaling Downstream Pain Signaling Lyn_Kinase->Downstream_Signaling Phosphorylates Pain_Perception Pain Perception Downstream_Signaling->Pain_Perception Leads to This compound This compound This compound->Lyn_Kinase Inhibits Phosphorylation

Caption: this compound's proposed mechanism of action in pain signaling.

cluster_1 Workflow for Therapeutic Window Assessment Preclinical Preclinical Studies In_Vitro In Vitro Assays (e.g., hERG) Preclinical->In_Vitro In_Vivo_Efficacy In Vivo Efficacy (Animal Models, ED50) Preclinical->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity (LD50, NOAEL) Preclinical->In_Vivo_Toxicity Clinical Clinical Trials In_Vitro->Clinical In_Vivo_Efficacy->Clinical In_Vivo_Toxicity->Clinical Phase_I Phase I (Healthy Volunteers, MTD) Clinical->Phase_I Phase_II Phase II (Patients, Dose-Finding) Clinical->Phase_II Therapeutic_Window Therapeutic Window Definition Phase_I->Therapeutic_Window Phase_II->Therapeutic_Window

Caption: Experimental workflow for assessing the therapeutic window.

cluster_2 Dose-Efficacy-Toxicity Relationship Dose Increasing Dose of this compound Efficacy Therapeutic Efficacy Dose->Efficacy Increases Toxicity Adverse Effects / Toxicity Dose->Toxicity Increases Therapeutic_Window Therapeutic Window

Caption: Conceptual relationship between dose, efficacy, and toxicity.

References

Troubleshooting & Optimization

Nispomeben solubility in DMSO and other research solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing nispomeben, ensuring its proper dissolution and handling is critical for experimental accuracy and reproducibility. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For many non-opioid analgesics and other small molecules with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. While specific quantitative data for this compound is not publicly available, it is best practice to start with high-purity, anhydrous DMSO.

Q2: My this compound powder is not dissolving in DMSO. What are the initial steps I should take?

A2: If you encounter solubility issues with this compound in DMSO, begin by verifying the purity and dryness of your DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power.[1] Gentle warming of the solution in a 37°C water bath and vortexing or sonication can also significantly aid dissolution.[1][2]

Q3: I've tried warming and sonication, but my this compound solution is still cloudy or has visible particles. What's next?

A3: If initial methods fail, the intended concentration may be too high. Try preparing a more dilute stock solution (e.g., 10 mM instead of 50 mM).[1] It is crucial to start with a lower concentration and work your way up to determine the solubility limit in your specific solvent and conditions.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A4: This is a common issue for compounds with low aqueous solubility.[2][3] To prevent precipitation, ensure the final concentration of DMSO in your aqueous solution is kept low (typically ≤ 0.5%) to minimize toxicity and solubility issues.[2] Perform serial dilutions of the DMSO stock into the aqueous medium rather than a single large dilution.[2] Gently warming the aqueous medium to 37°C before adding the compound can also help.[2]

Solubility Data

SolventExpected SolubilityNotes
DMSO HighGenerally soluble up to high concentrations (e.g., >25 mg/mL). The solvent of choice for stock solutions.
Ethanol ModerateMay be soluble at lower concentrations than DMSO. Can be an alternative for certain applications.
Water Low / InsolubleExpected to have very poor solubility in aqueous solutions.
PBS (pH 7.4) Low / InsolubleSimilar to water, solubility is expected to be minimal.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol provides a general procedure for preparing a 10 mM stock solution of this compound. The exact mass will depend on the molecular weight of your specific batch of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume and concentration. For example, for 5 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol : Mass (g) = 10 mmol/L * 0.005 L * 400 g/mol = 0.02 g = 20 mg

  • Weigh the compound: Accurately weigh the calculated mass of this compound and place it into a sterile vial.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution for 1-2 minutes.[1] If particles are still visible, place the vial in a bath sonicator for 10-15 minutes.[1]

  • Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[1]

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates when viewed against a light source.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound will not dissolve in DMSO Concentration is too high.Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).[1]
Insufficient mixing/sonication.Vortex vigorously for 2-3 minutes. Sonicate in a water bath for 15-20 minutes.[1]
DMSO has absorbed water.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]
Compound precipitates from DMSO stock upon storage Freeze-thaw cycles.Aliquot stock solution into single-use volumes to avoid repeated temperature changes.
Solution is supersaturated.Gently warm the solution to 37°C and vortex to redissolve. Consider preparing a less concentrated stock.
Compound precipitates when diluted in aqueous media Rapid change in solvent polarity.Perform serial dilutions. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer.[2]
Low aqueous solubility exceeded.Ensure the final concentration of the compound in the aqueous medium is below its solubility limit. Increase the final percentage of DMSO if the experimental system allows (typically not exceeding 0.5%).[2]

Signaling Pathway

This compound has been reported to act as a non-opioid analgesic through the inhibition of Lyn kinase phosphorylation.[1] Lyn is a member of the Src family of non-receptor tyrosine kinases and plays a complex role in regulating immune cell signaling. It can mediate both activating and inhibitory pathways. A simplified representation of Lyn kinase regulation is depicted below.

Lyn_Kinase_Regulation Simplified Lyn Kinase Regulation Pathway cluster_inactive Inactive State cluster_active Active State cluster_downstream Downstream Signaling Lyn_Inactive Lyn (Inactive) pY508 Lyn_Active Lyn (Active) pY397 Csk Csk Csk->Lyn_Inactive Phosphorylates Y508 Lyn_Active->Lyn_Active Autophosphorylation of Y397 Downstream Substrate Phosphorylation Lyn_Active->Downstream CD45 CD45 CD45->Lyn_Inactive Dephosphorylates Y508 Activating Activating Pathways (e.g., B-cell activation) Downstream->Activating Inhibitory Inhibitory Pathways (e.g., ITIM phosphorylation) Downstream->Inhibitory This compound This compound This compound->Lyn_Active Inhibits Phosphorylation

Caption: Simplified diagram of Lyn kinase activation and inhibition, and the putative role of this compound.

References

Technical Support Center: Nispomeben Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. Specific stability data for Nispomeben is not extensively available in the public domain. This guide is based on general principles of pharmaceutical science and formulated for a molecule with a chemical structure analogous to this compound. Researchers should conduct their own validation studies.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a yellow discoloration over time. What could be the cause?

A1: A yellow discoloration often suggests oxidative degradation, particularly of the phenolic hydroxyl group in the this compound structure. This can be initiated by exposure to air (oxygen), light, or trace metal ions in the solution. We recommend preparing solutions fresh, using de-gassed solvents, and storing them protected from light.

Q2: I am observing a loss of potency in my this compound stock solution stored at room temperature. What is the likely degradation pathway?

A2: Loss of potency at room temperature in aqueous solutions can be attributed to several factors. The primary suspects are hydrolysis of the amide bond and oxidation. The rate of hydrolysis is often pH-dependent. We advise conducting a forced degradation study to identify the primary degradation pathway under your specific storage conditions.

Q3: What is the recommended pH range for preparing aqueous solutions of this compound to ensure maximum stability?

A3: While specific data for this compound is not published, for molecules with amide and phenolic functionalities, a slighlty acidic to neutral pH (typically pH 4-6) is often found to be optimal for minimizing both hydrolysis and oxidation. It is highly recommended to perform a pH-stability profile study to determine the optimal pH for your formulation.

Q4: Can I use buffers to prepare my this compound solution? Which ones are recommended?

A4: Yes, using buffers is highly recommended to maintain a stable pH. Common buffers such as citrate, acetate, and phosphate buffers can be used. However, it is crucial to screen for buffer catalysis, as some buffer species can accelerate degradation. An initial screening of different buffers at the target pH is advisable.

Q5: How should I store my this compound aqueous solutions to maximize their shelf-life?

A5: For maximal stability, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, consider preparing aliquots and freezing them at -20 °C or below, after confirming freeze-thaw stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compoundPerform a forced degradation study to identify and characterize the degradation products. Ensure your analytical method is stability-indicating.
Precipitation in the solution Poor solubility or degradation to a less soluble productCheck the pH of the solution. Consider the use of co-solvents (e.g., propylene glycol, ethanol) or solubilizing agents if solubility is the issue.
Inconsistent results between experiments Instability of the stock solutionPrepare fresh stock solutions for each experiment. If not feasible, validate the stability of the stock solution under your storage conditions.
Loss of potency greater than 20% in a short period Aggressive storage conditions (e.g., high temperature, exposure to light) or incompatible excipientsReview storage conditions. If using excipients, conduct compatibility studies.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on a this compound analog to illustrate expected stability behavior.

Table 1: Forced Degradation of this compound Analog in Solution after 24 hours

Condition % Degradation Major Degradants Observed
0.1 M HCl, 60 °C15.2%Hydrolysis Product A
0.1 M NaOH, 60 °C28.5%Hydrolysis Product A, Oxidative Degradant B
3% H₂O₂, RT45.8%Oxidative Degradant B, Oxidative Degradant C
Photostability (ICH Q1B)8.9%Photodegradant D
Thermal (80 °C)5.1%Minimal degradation

Table 2: pH-Rate Profile for this compound Analog at 40 °C

pH Observed Rate Constant (k_obs) x 10⁻³ (day⁻¹) Half-life (t₁/₂) in days
2.05.8120
4.01.2578
6.01.5462
8.08.978
10.025.427

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of stock solution at 80 °C for 24 hours.

    • Photostability: Expose 1 mL of stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation and identify major degradation products by comparing with a control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Method Validation:

    • Specificity: Analyze samples from the forced degradation study to ensure separation of this compound from all degradation peaks. Use a photodiode array (PDA) detector to check for peak purity.

    • Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ): Validate these parameters according to ICH Q2(R1) guidelines.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Aqueous Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress analyze Analyze by Stability-Indicating HPLC Method stress->analyze identify Identify & Quantify Degradation Products analyze->identify optimize Optimize Formulation & Storage Conditions identify->optimize

Caption: Workflow for assessing and improving this compound stability.

cluster_pathway Hypothetical Degradation Pathway of this compound This compound This compound hydrolysis Hydrolysis Product A (Amide Cleavage) This compound->hydrolysis Acid/Base oxidation Oxidative Degradant B (Phenol Oxidation) This compound->oxidation H₂O₂ / O₂ photo Photodegradant D This compound->photo Light

Caption: Potential degradation routes for this compound.

cluster_troubleshooting Troubleshooting Logic for this compound Instability start Instability Observed? discolor Discoloration? start->discolor Yes loss Potency Loss? start->loss No action_photo Protect from Light Use Antioxidants discolor->action_photo precipitate Precipitation? loss->precipitate No action_ph Optimize pH Refrigerate loss->action_ph action_solubility Check pH Add Co-solvents precipitate->action_solubility Yes

Caption: Decision tree for troubleshooting stability issues.

Technical Support Center: Optimizing Nispomeben Concentration for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Nispomeben in in vitro kinase assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-opioid analgesic.[1][2][3] Its mode of action involves the inhibition of Lyn kinase phosphorylation.[1][2][3] While it is known to not interact with common pain-related targets like opioid or cannabinoid receptors, the precise mechanism of action is still under investigation.[1][2][3]

Q2: What is the recommended starting concentration for this compound in an in vitro kinase assay?

A2: The optimal concentration of this compound can vary depending on the specific kinase and assay conditions. It is crucial to perform a dose-response experiment to determine the IC50 value, which is the concentration at which 50% of the kinase activity is inhibited.[4][5] A good starting point for a dose-response curve is to use a wide range of concentrations, for example, from 1 nM to 100 µM.

Q3: How can I assess the selectivity of this compound?

A3: To determine the selectivity of this compound, you should perform kinase profiling by screening it against a panel of kinases.[5] This will help identify any potential off-target effects and establish a selectivity profile. Calculating the selectivity index by comparing the IC50 values for the target kinase (Lyn) and other kinases is a common practice.[5]

Q4: My results with this compound are inconsistent. What are the common causes?

A4: Inconsistent results in kinase assays can arise from several factors, including pipetting errors, inadequate mixing of reagents, and compound precipitation, particularly at higher concentrations.[6] Environmental factors such as temperature fluctuations and evaporation from the outer wells of a microplate ("edge effects") can also contribute to variability.[6]

Q5: I am observing no inhibition of my target kinase. What should I check?

A5: If you do not observe inhibition, first verify the activity of your kinase enzyme and the quality of your substrate.[6] Ensure that the ATP concentration in your assay is appropriate for the kinase being tested, as most kinase inhibitors are ATP-competitive.[7] Also, confirm the integrity and concentration of your this compound stock solution.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in in vitro kinase assays.

Problem Potential Cause Recommended Solution
High Variability in Results Pipetting inaccuracies, especially with small volumes.Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.
Inadequate mixing of reagents.Gently vortex or pipette mix all solutions thoroughly before and after addition to the assay plate.
This compound precipitation in aqueous buffer.Visually inspect for precipitation. Lower the final DMSO concentration. Consider using a different buffer system.
Edge effects due to evaporation.Avoid using the outermost wells of the microplate or fill them with buffer or water.[6]
No Kinase Inhibition Inactive kinase enzyme.Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.[6]
Incorrect ATP concentration.Determine the Km of your kinase for ATP and use a concentration close to the Km for initial assays. The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration.[7]
Degraded this compound.Prepare a fresh stock solution of this compound.
Unexpectedly High Inhibition Contamination of reagents.Use fresh, filtered buffers and reagents.
Off-target effects of this compound.Perform a kinase selectivity profile to identify other kinases inhibited by this compound.
Incorrect data analysis.Review your calculations for IC50 determination and ensure you are using an appropriate curve-fitting model.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Lyn Kinase

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against Lyn kinase using a luminescence-based assay that measures ADP production.

Materials:

  • This compound

  • Recombinant Lyn kinase

  • Kinase substrate (e.g., a suitable peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[8]

  • DMSO

  • ADP-Glo™ Kinase Assay Kit or similar

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare this compound Dilutions: Create a 10-point serial dilution of this compound in DMSO. A common starting concentration is 10 mM. Then, dilute these further into the kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[9]

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle (DMSO for the 0% inhibition control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the Lyn kinase and the substrate in the kinase reaction buffer.

    • Add the master mix to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for Lyn kinase.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

    • This typically involves a two-step process of adding a reagent to terminate the reaction and deplete unused ATP, followed by adding a detection reagent that converts ADP to ATP and generates a luminescent signal.[8]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_this compound Prepare this compound Serial Dilutions add_this compound Add this compound to Plate prep_this compound->add_this compound prep_reagents Prepare Kinase & Substrate Master Mix add_kinase Add Kinase/Substrate Mix prep_reagents->add_kinase add_this compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate add_atp->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Plot & Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_pathway Hypothetical Lyn Kinase Signaling receptor Cell Surface Receptor lyn Lyn Kinase receptor->lyn Activates downstream Downstream Signaling Proteins lyn->downstream Phosphorylates response Cellular Response (e.g., Analgesia) downstream->response This compound This compound This compound->lyn Inhibits

Caption: Inhibition of Lyn kinase signaling by this compound.

troubleshooting_tree start Inconsistent Kinase Assay Results? check_pipetting Verify Pipette Calibration & Technique start->check_pipetting Yes check_mixing Ensure Thorough Reagent Mixing start->check_mixing Yes check_precipitation Visually Inspect for Compound Precipitation start->check_precipitation Yes check_controls Review Positive & Negative Controls start->check_controls Yes solution_pipetting Use Calibrated Pipettes & Proper Technique check_pipetting->solution_pipetting solution_mixing Implement Consistent Mixing Steps check_mixing->solution_mixing solution_precipitation Optimize Buffer or Lower Compound Concentration check_precipitation->solution_precipitation solution_controls Troubleshoot Assay Components (Enzyme, Substrate, ATP) check_controls->solution_controls

Caption: Decision tree for troubleshooting inconsistent results.

References

Troubleshooting variability in Nispomeben preclinical results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in preclinical results with Nispomeben.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a non-opioid analgesic.[1][2] Its mode of action involves the inhibition of Lyn kinase phosphorylation.[1][2][3] It is important to note that the exact mechanism of action is still under investigation.[1][3] Unlike many analgesics, this compound does not interact with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it affect sodium or calcium channels.[1][2][3]

Q2: What are the common sources of variability in preclinical studies involving kinase inhibitors like this compound?

Variability in preclinical research can arise from several factors. These can be broadly categorized as biological variability and technical variability. Biological variability can stem from issues with cell lines, such as misidentification or cross-contamination, and the inherent genetic drift of cells in culture.[4][5] Technical variability can be introduced at multiple stages, including experimental design, reagent quality, protocol execution, and data analysis.[4] For kinase inhibitors specifically, assay conditions such as ATP concentration can significantly impact results.[6]

Q3: How can I be sure my in vitro kinase assay is performing optimally?

For any in vitro kinase assay, it is crucial to first establish the initial velocity region by testing different enzyme concentrations.[6] This ensures that the subsequent experiments for determining kinetic parameters are accurate.[6] Ideally, the enzyme concentration and reaction time should be chosen from a linear range where no more than 10% of the total substrate has been consumed.[6]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound Across Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common issue in preclinical drug testing. This section provides a step-by-step guide to troubleshoot this problem.

Potential Cause 1: Inconsistent Assay Conditions

Minor variations in assay conditions can lead to significant differences in IC50 values.

  • Troubleshooting Steps:

    • Standardize ATP Concentration: The concentration of ATP relative to its Michaelis-Menten constant (Km) for the kinase is critical. It is recommended to use an ATP concentration equal to the Km(ATP) for the enzyme being tested to ensure comparability of inhibitor potency.[6]

    • Control Enzyme Concentration: Ensure that the concentration of Lyn kinase is consistent across all experiments and falls within the initial velocity region of the reaction.[6]

    • Monitor Substrate Consumption: Keep substrate consumption below 10-20% to maintain steady-state kinetics.[7]

Potential Cause 2: Reagent Quality and Handling

The quality and handling of reagents can introduce variability.

  • Troubleshooting Steps:

    • This compound Stock Solution: Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.

    • Enzyme Activity: Verify the activity of the recombinant Lyn kinase. Enzyme activity can decrease over time with improper storage.

    • Buffer Components: Ensure all buffer components are of high quality and concentrations are accurate.

Summary of Key Assay Parameters for Reproducibility

ParameterRecommendationRationale
ATP Concentration Equal to Km(ATP) of Lyn KinaseEnsures comparability of inhibitor potency data.[6]
Enzyme Concentration Within the initial velocity regionGuarantees linear and predictable reaction kinetics.[6]
Substrate Consumption < 10-20%Maintains steady-state conditions for accurate IC50 determination.[7]
Incubation Time Optimized for linear reaction rateAvoids reaction saturation and inaccurate measurements.
DMSO Concentration Consistent across all wells (typically < 1%)High concentrations of DMSO can inhibit enzyme activity.
Issue 2: Discrepancy Between In Vitro Kinase Inhibition and Cellular Activity

Observing potent inhibition of Lyn kinase in a biochemical assay that does not translate to the expected cellular phenotype is a frequent challenge.

Potential Cause 1: Cell Permeability and Efflux

This compound may not be effectively reaching its intracellular target.

  • Troubleshooting Steps:

    • Assess Cell Permeability: If not already known, determine the cell permeability of this compound using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Investigate Efflux Pumps: Determine if this compound is a substrate for ABC transporters (efflux pumps) which can actively remove the compound from the cell. Co-incubation with known efflux pump inhibitors can help diagnose this issue.

Potential Cause 2: Off-Target Effects or Pathway Compensation

The observed cellular phenotype may be due to off-target effects or the cell compensating for the inhibition of Lyn kinase.

  • Troubleshooting Steps:

    • Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to Lyn kinase within the cell.

    • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to analyze changes in the phosphorylation status of downstream targets of Lyn kinase and identify any compensatory signaling pathway activation.

    • Phenotypic Screening: Profile the effects of this compound across a panel of cell lines with varying genetic backgrounds to identify potential resistance mechanisms.

Experimental Protocols

Protocol 1: In Vitro Lyn Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on Lyn kinase activity.

  • Reagents:

    • Recombinant active Lyn kinase

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

    • ATP (at a concentration equal to the Km(ATP) of Lyn kinase)

    • This compound at various concentrations

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant Lyn kinase, and the peptide substrate.

    • Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and measure the signal using a suitable detection reagent and plate reader.[8]

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Nispomeben_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Lyn_Kinase Lyn Kinase Receptor->Lyn_Kinase Activates Downstream_Substrate Downstream Substrate Lyn_Kinase->Downstream_Substrate Phosphorylates Analgesic_Effect Analgesic Effect Downstream_Substrate->Analgesic_Effect This compound This compound This compound->Lyn_Kinase Inhibits Phosphorylation Phosphorylation

Caption: Proposed signaling pathway for this compound's analgesic effect.

Experimental_Workflow Start Start: Hypothesis Assay_Dev In Vitro Kinase Assay Development & Optimization Start->Assay_Dev IC50_Det This compound IC50 Determination Assay_Dev->IC50_Det Cell_Assay Cell-Based Assay (e.g., Proliferation, Cytotoxicity) IC50_Det->Cell_Assay Target_Val Cellular Target Engagement Assay Cell_Assay->Target_Val Data_Analysis Data Analysis & Interpretation Target_Val->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: General experimental workflow for preclinical evaluation of this compound.

Troubleshooting_Tree Start High Variability in Results? Check_Reagents Check Reagent Quality (this compound, Enzyme, Buffers) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Protocol Review Assay Protocol (ATP, Enzyme Conc., Time) Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Check_Cells Cell-Based Issue? (Permeability, Efflux) Cell_Issue_Resolved Cellular Issue Identified? Check_Cells->Cell_Issue_Resolved Reagent_OK->Check_Protocol Yes Solution_Reagent Prepare Fresh Reagents Reagent_OK->Solution_Reagent No Protocol_OK->Check_Cells Yes Solution_Protocol Re-optimize Assay Conditions Protocol_OK->Solution_Protocol No Solution_Cell Perform Target Engagement & Permeability Assays Cell_Issue_Resolved->Solution_Cell Yes Consult_Support Consult Senior Scientist or Technical Support Cell_Issue_Resolved->Consult_Support No

Caption: Decision tree for troubleshooting preclinical result variability.

References

Technical Support Center: Addressing Off-Target Effects in Nispomeben Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nispomeben. The focus is on identifying, understanding, and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of action for this compound?

This compound is a non-opioid analgesic currently under investigation for the treatment of painful diabetic peripheral neuropathy.[1][2][3] Its proposed mechanism of action involves the inhibition of Lyn kinase phosphorylation.[2][4][5] Unlike many traditional analgesics, this compound does not appear to interact with common pain-related targets such as opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it target sodium or calcium channels.[2][4][5] However, the precise molecular mechanism of action is still under investigation.[4][5]

Q2: What are off-target effects, and why are they a concern in this compound experiments?

Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended therapeutic target (e.g., Lyn kinase).[6][7] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Inhibition of off-target proteins can disrupt essential cellular pathways, leading to cytotoxicity that is unrelated to the on-target activity.[6][9]

  • Inconsistent results: Off-target effects can vary between different cell types or experimental conditions, contributing to a lack of reproducibility.[9]

Given that this compound is a small molecule inhibitor, it is crucial to validate that the observed biological effects are a direct consequence of its intended on-target activity.

Q3: What are the initial signs that my experimental observations with this compound might be due to off-target effects?

Several indicators may suggest that the observed phenotype in your experiment is due to off-target effects of this compound. These include:

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the intended target, Lyn kinase, is knocked down (e.g., using siRNA/shRNA) or knocked out (e.g., using CRISPR-Cas9).[7]

  • Use of a structurally unrelated inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to inhibition of the intended target.[9]

  • High effective concentration: The concentration of this compound required to see an effect in your cellular assay is significantly higher than its biochemical potency (IC50 or Ki) for Lyn kinase.[7]

  • Unexpected cellular toxicity: this compound causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.[7]

Troubleshooting Guides

Issue 1: Observed phenotype is inconsistent with known functions of the target.

If the cellular effects of this compound do not align with the known biological roles of Lyn kinase, it is essential to investigate potential off-target interactions.

Troubleshooting Workflow:

A Phenotype inconsistent with Lyn kinase function B Perform Rescue Experiment A->B C Overexpress wild-type Lyn kinase B->C D Overexpress drug-resistant mutant of Lyn kinase B->D E Phenotype Rescued? C->E D->E F On-Target Effect Confirmed E->F Yes G Likely Off-Target Effect E->G No

Caption: Workflow for validating on-target vs. off-target effects.

Detailed Steps:

  • Perform a Rescue Experiment: This is a gold-standard method for validating on-target effects.[10]

    • Methodology: Overexpress a version of Lyn kinase that has been mutated to be resistant to this compound binding. If the observed phenotype is due to on-target inhibition of Lyn kinase, the drug-resistant mutant should "rescue" the cells from the effects of this compound.[10]

    • Interpretation:

      • Phenotype Rescued: This strongly suggests the effect is on-target.

      • Phenotype Persists: This indicates a probable off-target effect.[10]

  • Use a Structurally Unrelated Inhibitor:

    • Methodology: If available, use another inhibitor of Lyn kinase that has a different chemical structure from this compound.

    • Interpretation: If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. If the phenotypes differ, off-target effects should be suspected.

Issue 2: High discrepancy between biochemical IC50 and cellular effective concentration.

A common issue is observing that a much higher concentration of this compound is needed to achieve a cellular effect compared to its in vitro inhibitory concentration (IC50) against purified Lyn kinase.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Low Cell Permeability Perform cell permeability assays (e.g., PAMPA or Caco-2).Determine the extent to which this compound can cross the cell membrane.
Efflux Pump Activity Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[10]An increase in the cellular potency of this compound will be observed if it is a substrate for efflux pumps.[10]
High Intracellular ATP Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[10]The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[10]
Compound Instability Assess the stability of this compound in your cell culture media over the course of the experiment using methods like HPLC.Determine if the compound is degrading, which would reduce its effective concentration.
Low Target Expression Verify the expression and activity (phosphorylation status) of Lyn kinase in your cell model using Western blotting or a similar technique.[10]Confirm that the target is present and active in the cells being studied.

Experimental Protocols

Protocol 1: Kinome Profiling for Off-Target Identification

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[6]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration.

  • Interpretation: A highly selective inhibitor will primarily inhibit Lyn kinase. Significant inhibition of other kinases indicates potential off-target interactions that warrant further investigation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to Lyn kinase in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or this compound.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize Lyn kinase, making it more resistant to thermal denaturation.[7]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[7]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble Lyn kinase remaining using Western blot or other protein detection methods.[7]

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]

cluster_0 CETSA Workflow A Treat cells with This compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble Lyn kinase (e.g., Western Blot) C->D E Plot melting curves D->E F Thermal shift indicates target engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathway Considerations

Understanding the signaling pathway in which Lyn kinase operates is crucial for designing experiments to confirm on-target effects.

This compound This compound Lyn_Kinase Lyn_Kinase This compound->Lyn_Kinase Inhibition Phosphorylation Lyn_Kinase->Phosphorylation Downstream_Substrate Downstream Substrate(s) Biological_Response Biological Response (e.g., Pain Modulation) Downstream_Substrate->Biological_Response Phosphorylation->Downstream_Substrate

Caption: Hypothetical signaling pathway involving this compound and Lyn kinase.

References

How to mitigate floor effects in Nispomeben behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate floor effects in behavioral studies involving Nispomeben.

Frequently Asked Questions (FAQs)

Q1: What is a floor effect and how might it manifest in a this compound behavioral study?

A floor effect occurs when a large proportion of subjects in a study score at the lowest possible level on a measured variable.[1] This clustering of scores at the bottom of the scale can obscure the true effect of an intervention, such as this compound treatment.[1][2]

In the context of this compound, a non-opioid analgesic intended for conditions like painful diabetic peripheral neuropathy, a floor effect might be observed in pain assessment assays.[3][4][5] For example, if the pain stimulus is too low or the assessment scale is not sensitive enough, both the control and this compound-treated groups might show minimal or no pain response, making it impossible to detect any analgesic effect of the drug.

Q2: We are not observing a significant analgesic effect of this compound in our rodent model of neuropathic pain. Could this be a floor effect?

It is possible. If your baseline pain responses are already very low in the vehicle-treated group, there is little to no room for a therapeutic agent like this compound to demonstrate a further reduction in pain behavior. This is a classic example of a floor effect. To troubleshoot this, consider the following:

  • Severity of the Neuropathy Model: Is the induced neuropathy in your animal model consistently producing a robust and stable hyperalgesia or allodynia? If the nerve injury or diabetic condition is not severe enough, the resulting pain phenotype may be too mild, leading to a floor effect.

  • Behavioral Assay Sensitivity: Is the chosen behavioral assay sensitive enough to detect varying levels of pain? For instance, in the von Frey test, are you using a wide enough range of filaments to capture the full spectrum of mechanical sensitivity?

  • Timing of Assessment: Are you testing at a time point when the pain behavior is expected to be maximal and stable?

Q3: What are the initial steps to take if we suspect a floor effect in our this compound study?

If you suspect a floor effect, a systematic review of your experimental design and protocols is crucial. The following workflow can guide your troubleshooting process:

Floor_Effect_Troubleshooting_Workflow A Suspected Floor Effect (No significant this compound effect) B Review Experimental Protocol A->B C Is the pain model inducing a robust phenotype? B->C Model D Is the behavioral assay sensitive enough? B->D Assay E Is the dosing regimen appropriate? B->E Dosing C->D Yes F Optimize Pain Model (e.g., increase severity, check induction) C->F No D->E Yes G Refine Behavioral Assay (e.g., adjust stimulus intensity, change assay) D->G No H Adjust Dosing Regimen (e.g., dose-response, timing) E->H No I Re-run Experiment E->I Yes F->I G->I H->I J Analyze Data with Appropriate Statistics (e.g., censored regression) I->J

Caption: A workflow for troubleshooting suspected floor effects.

Troubleshooting Guides

Guide 1: Optimizing the Neuropathic Pain Model

A common cause of floor effects in analgesic studies is a pain model that does not produce a sufficiently robust and stable phenotype.

Problem: Baseline pain thresholds in vehicle-treated animals are high (close to normal), leaving no room to measure the analgesic effect of this compound.

Solutions:

  • Model Verification: Ensure that the surgical procedure (e.g., Chronic Constriction Injury, Spared Nerve Injury) or diabetic induction (e.g., streptozotocin dose) is performed correctly and consistently.

  • Time Course Characterization: Conduct a pilot study to establish the time course of hyperalgesia/allodynia development and peak expression. Test this compound during the peak stable phase.

  • Strain Selection: Different rodent strains can exhibit varying sensitivities to neuropathic pain induction.[6] Consider if the chosen strain is appropriate.

Data Presentation: Model Characterization

Time PointVehicle Group (Paw Withdrawal Threshold in grams)Neuropathy Group (Paw Withdrawal Threshold in grams)
Baseline15.2 ± 1.514.9 ± 1.8
Day 714.8 ± 1.74.5 ± 0.8
Day 1415.1 ± 1.32.1 ± 0.5
Day 2114.9 ± 1.62.3 ± 0.6

This table illustrates a successful induction of mechanical allodynia, with a clear window for testing an analgesic.

Guide 2: Refining Behavioral Assay Protocols

The choice and execution of the behavioral assay are critical.

Problem: The behavioral assay is not sensitive enough to detect subtle changes in pain perception, or the stimulus intensity is inappropriate.

Solutions:

  • Assay Selection: For neuropathic pain, consider a battery of tests measuring different pain modalities (e.g., mechanical allodynia with von Frey filaments, thermal hyperalgesia with the Hargreaves test).

  • Stimulus Intensity:

    • Von Frey: Use a range of filaments that covers the pre-injury and post-injury response thresholds. If all animals, including controls, are responding to the lowest filament, this is a floor effect.

    • Hargreaves Test: Ensure the heat source intensity is not so high that it causes a withdrawal reflex in non-neuropathic animals, which would mask any hyperalgesic effect.

  • Habituation and Acclimation: Ensure animals are properly acclimated to the testing environment and apparatus to reduce stress-induced hypoalgesia.[6]

Experimental Protocol: Refined von Frey Test

  • Acclimation: Place animals in individual testing chambers on a wire mesh floor for at least 30 minutes before testing.

  • Filament Application: Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw. Start with a filament below the expected threshold and use the "up-down" method to determine the 50% paw withdrawal threshold.

  • Blinding: The experimenter should be blind to the treatment groups.

Guide 3: Statistical Approaches for Data with Floor Effects

Even with optimized protocols, some floor effects may be unavoidable. In such cases, specific statistical methods can be employed.

Problem: A significant number of data points are clustered at the lowest possible value (e.g., "0" on a pain scale, or the minimum measurable response). Standard statistical tests like t-tests or ANOVA may be inappropriate as they assume a normal distribution.[7]

Solutions:

  • Censored Regression Models (e.g., Tobit Model): These models are designed for data that is "censored" or limited at a certain value (in this case, the floor). They can provide a more accurate estimate of the treatment effect.[7]

  • Zero-Inflated Models: If the floor effect manifests as an excess of zero counts (e.g., number of flinches), a zero-inflated Poisson or negative binomial model can be appropriate. These models assume that the excess zeros come from a separate process than the counts.[7]

  • Non-parametric Tests: While they do not assume a normal distribution, they may have less statistical power.

Signaling Pathway: this compound's Proposed Mechanism

While the exact downstream signaling is still under investigation, the known mechanism involves Lyn kinase.[3][4] Understanding this can help in designing complementary molecular assays.

Nispomeben_Signaling_Pathway cluster_cell Sensory Neuron This compound This compound Lyn Lyn Kinase This compound->Lyn inhibits phosphorylation Downstream Downstream Signaling (e.g., related to channel sensitization) Lyn->Downstream phosphorylates PainSignal Pain Signal Transduction Downstream->PainSignal modulates

Caption: Proposed mechanism of action for this compound.

By systematically addressing these experimental and analytical factors, researchers can more effectively mitigate the risk of floor effects and obtain clearer insights into the behavioral pharmacology of this compound.

References

Nispomeben Research: A Technical Support Guide to Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nispomeben. The content is designed to directly address specific issues that may be encountered during experiments, helping to interpret unexpected results and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: My in vitro kinase assay shows lower-than-expected potency for this compound against Lyn kinase. What are the potential causes?

A1: Several factors can contribute to lower-than-expected potency in an in vitro kinase assay. These can be broadly categorized into issues with assay components, experimental conditions, or the compound itself.

  • Enzyme Activity: Ensure the recombinant Lyn kinase is active. It is advisable to run a positive control with a known Lyn kinase inhibitor to validate enzyme activity.

  • ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Km of Lyn kinase for ATP, it can lead to an artificially high IC50 value. Consider performing the assay at an ATP concentration close to the Km.

  • Compound Integrity and Solubility: Verify the purity and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. Additionally, ensure that this compound is fully solubilized in the assay buffer, as precipitation will reduce its effective concentration.

  • Assay Detection Method: Interference with the detection method (e.g., fluorescence quenching or enhancement in a fluorescence-based assay) can lead to inaccurate readings. Run appropriate controls to rule out assay artifacts.

Q2: I am observing significant cytotoxicity in my cell-based assays at concentrations where I don't expect to see on-target effects. Could this be due to off-target activity?

A2: Yes, unexpected cytotoxicity is a common indicator of off-target effects. While this compound is designed to be a selective Lyn kinase inhibitor, like many small molecules, it may interact with other kinases or cellular proteins, especially at higher concentrations.[1]

To investigate this, consider the following:

  • Kinome Profiling: A kinome-wide screen can identify other kinases that this compound may be inhibiting.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or related techniques can confirm whether this compound is engaging with Lyn kinase at the concentrations where cytotoxicity is observed.

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of Lyn kinase should rescue the on-target effects but not the off-target cytotoxicity.

  • Use of a Structurally Unrelated Lyn Kinase Inhibitor: Comparing the cellular phenotype induced by this compound with that of a structurally different Lyn kinase inhibitor can help distinguish between on-target and off-target effects.

Q3: In a long-term cell culture experiment with a diabetic neuropathy model, the initial positive effect of this compound diminishes over time. What could be happening?

A3: The diminishing effect of this compound in long-term experiments could be due to the development of acquired resistance. Cancer cells are well-known to develop resistance to kinase inhibitors, and similar mechanisms could be at play in other cell types under prolonged selective pressure.[2]

Potential mechanisms include:

  • Gatekeeper Mutations: Mutations in the ATP-binding pocket of Lyn kinase can prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells may upregulate parallel signaling pathways to compensate for the inhibition of Lyn kinase. For instance, other Src family kinases might be activated.

  • Increased Drug Efflux: Cells might increase the expression of drug efflux pumps, reducing the intracellular concentration of this compound.

To explore this, you could sequence the Lyn kinase gene in the resistant cells to check for mutations and use phosphoproteomics to identify any upregulated signaling pathways.

Troubleshooting Guides

Issue 1: High Variability in a Cellular Assay for Diabetic Neuropathy

Scenario: You are using a dorsal root ganglion (DRG) neuron or Schwann cell co-culture model to assess the neuroprotective effects of this compound against high-glucose-induced damage.[3][4] You observe high variability in neurite outgrowth or cell viability between replicate wells.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent cell seeding or culture conditions. Ensure uniform cell density across all wells. Standardize all incubation times and media changes.Reduced well-to-well variability and more consistent data.
This compound precipitation in culture media. Visually inspect the media for any signs of precipitation. Test the solubility of this compound in your specific culture media at the concentrations used.Clear media and assurance that the compound is in solution to exert its biological effect.
Cellular stress due to high glucose is not uniform. Optimize the concentration and duration of high-glucose treatment to induce a consistent and measurable phenotype.A reproducible disease model with a clear therapeutic window for this compound.
Inherent biological variability in primary cells. Increase the number of replicates and independent experiments. Use a positive control with a known neuroprotective agent.Increased statistical power and confidence in the observed effects of this compound.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Efficacy

Scenario: this compound shows high potency in a biochemical Lyn kinase assay (low nanomolar IC50), but much higher concentrations are required to see a phenotypic effect in a cell-based assay.

Possible Cause Troubleshooting Step Expected Outcome
Poor cell permeability. Perform a cellular uptake assay to measure the intracellular concentration of this compound.Understanding if the compound is reaching its intracellular target.
High protein binding in cell culture media. The presence of serum proteins can bind to this compound, reducing its free concentration. Measure the IC50 in the presence and absence of serum.A more accurate assessment of the compound's potency in a biologically relevant context.
Rapid metabolism of this compound by the cells. Use mass spectrometry to measure the stability of this compound in the cell culture over time.Determination of the compound's half-life in the cellular environment, which may necessitate different dosing schedules.
Redundancy of Lyn kinase function in the chosen cell model. Other Src family kinases may compensate for Lyn kinase inhibition. Use siRNA or CRISPR to knock down Lyn kinase and observe if the phenotype is similar to this compound treatment.Clarification of whether Lyn kinase is the primary driver of the observed cellular phenotype.

Data Presentation

Table 1: Hypothetical Inhibitory Profile of this compound

This table presents hypothetical IC50 values for this compound against a panel of kinases to illustrate how selectivity data might be presented. This data is for illustrative purposes only and does not represent actual experimental results.

Kinase TargetIC50 (nM)Kinase Family
Lyn 5.2 Src
Src85.6Src
Fyn120.3Src
Lck250.1Src
Abl>10,000Abl
EGFR>10,000EGFR
VEGFR2>10,000VEGFR

Experimental Protocols

Protocol 1: In Vitro Lyn Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method for determining the in vitro potency of this compound against Lyn kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human Lyn kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white 96-well plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing purified Lyn kinase and Poly(Glu, Tyr) substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Lyn kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls and plot against this compound concentration to determine the IC50 value.

Protocol 2: Cellular Assay for Neuroprotection in a Diabetic Neuropathy Model

This protocol outlines a method to assess the ability of this compound to protect neuronal cells from high-glucose-induced toxicity.

Materials:

  • PC12 cells (a rat pheochromocytoma cell line commonly used to model neurons)[5]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and penicillin-streptomycin

  • High-glucose medium (DMEM with a final glucose concentration of 100 mM)

  • Nerve Growth Factor (NGF)

  • This compound

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Imaging system for neurite outgrowth analysis

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Neuronal Differentiation: Differentiate the PC12 cells into a neuronal phenotype by treating them with NGF (50 ng/mL) for 48-72 hours.

  • High-Glucose Challenge and this compound Treatment:

    • Replace the medium with high-glucose medium.

    • Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate for 48 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

    • Neurite Outgrowth: Capture images of the cells using a microscope. Quantify neurite length and branching using image analysis software.

  • Data Analysis: Normalize the cell viability and neurite outgrowth data to the vehicle control. Plot the results against this compound concentration to determine its protective effect.

Mandatory Visualizations

Nispomeben_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Neuronal or Schwann Cell High_Glucose High Glucose (Diabetic Condition) Cell_Stress Cellular Stress (Oxidative Stress, Inflammation) High_Glucose->Cell_Stress Lyn_Kinase Lyn Kinase (Active) Cell_Stress->Lyn_Kinase Downstream_Pathways Downstream Signaling (e.g., MAPK, PI3K/Akt) Lyn_Kinase->Downstream_Pathways This compound This compound This compound->Lyn_Kinase Inhibition Neuropathy Neuropathic Damage (Reduced Viability, Neurite Retraction) Downstream_Pathways->Neuropathy

Caption: Proposed mechanism of action for this compound in diabetic neuropathy.

Experimental_Workflow_Troubleshooting Start Unexpected Result Observed (e.g., Low Potency, High Toxicity) Check_Compound Verify Compound Integrity and Solubility Start->Check_Compound Check_Assay Validate Assay Components and Conditions Start->Check_Assay Resistance_Hypothesis Hypothesize Acquired Resistance (Long-term studies) Start->Resistance_Hypothesis Off_Target_Hypothesis Hypothesize Off-Target Effect Check_Compound->Off_Target_Hypothesis Check_Assay->Off_Target_Hypothesis Kinome_Screen Perform Kinome Profiling Off_Target_Hypothesis->Kinome_Screen Yes Sequence_Target Sequence Lyn Kinase Gene Resistance_Hypothesis->Sequence_Target Yes Analyze_Pathways Analyze Bypass Signaling Pathways Resistance_Hypothesis->Analyze_Pathways Yes Interpret Interpret Results and Refine Hypothesis Kinome_Screen->Interpret Sequence_Target->Interpret Analyze_Pathways->Interpret

Caption: A logical workflow for troubleshooting unexpected results in this compound research.

References

Validation & Comparative

Nispomeben Demonstrates Potential in Painful Diabetic Neuropathy, Phase 2b Topline Data Awaited

Author: BenchChem Technical Support Team. Date: December 2025

Basel, Switzerland – Nispomeben (formerly known as NRD.E1 or NRD135S.E1), a novel, orally administered, non-opioid small molecule, has shown promising results in a Phase 2a clinical trial for the treatment of painful diabetic neuropathy (PDN). Developed by Novaremed AG, the investigational drug is currently undergoing a larger Phase 2b study, with topline results anticipated in November 2025.[1] This guide provides a comprehensive comparison of this compound versus placebo based on available clinical trial data and outlines the experimental protocols for its evaluation.

Efficacy in Phase 2a Clinical Trials

A Phase 2a proof-of-concept, randomized, double-blind, placebo-controlled, dose-finding study has been completed, evaluating the efficacy and safety of this compound in patients with moderate to severe PDN.[1] The study, which enrolled 88 patients, demonstrated clinically meaningful reductions in pain over a 3-week treatment period.[2][3][4][5][6]

The primary endpoint was the change in the weekly mean of the daily average Numerical Rating Scale (NRS) pain intensity from a single-blind placebo run-in week to the third week of treatment.[6] The 40 mg/day dose of this compound showed a placebo-corrected pain reduction of 0.82 on the NRS (p=0.034).[2][3][4][6] While these results are clinically relevant, they narrowly missed the pre-specified p-value of 0.016, which was adjusted for multiplicity.[2][3][4] A post-hoc analysis from the initial wash-out baseline to week 3 revealed a more pronounced placebo-corrected treatment effect of 1.46 NRS points for the 40 mg/day dose.[6]

Table 1: Summary of Efficacy Data from Phase 2a Trial of this compound vs. Placebo in Painful Diabetic Neuropathy

Outcome MeasureThis compound (10 mg/day)This compound (40 mg/day)This compound (150 mg/day)Placebo
Primary Endpoint: Placebo-Corrected Change in NRS Pain Score (from run-in) --0.82-0.66-
p-value-0.0340.061-
Post-Hoc: Placebo-Corrected Change in NRS Pain Score (from baseline) --1.46-1.20-

NRS: Numerical Rating Scale. The primary endpoint narrowly missed the pre-specified p-value of 0.016 due to multiplicity adjustment.

Safety and Tolerability Profile

Throughout the Phase 2a trial, this compound was found to be well-tolerated.[1][6] There were no serious, severe, or dose-related adverse events reported.[1] Notably, no subjects discontinued the study due to treatment-emergent adverse events.[2][4] The most frequently reported adverse event in the this compound group, occurring in more than two patients and more often than in the placebo group, was headache.[6] Importantly, the study found no evidence of abuse, dependence, or withdrawal symptoms associated with this compound.[1]

Mechanism of Action

This compound operates through a novel mechanism of action that distinguishes it from existing pain therapies.[1] It does not bind to opioid receptors.[1] Preclinical data indicate that this compound decreases the phosphorylation of Y-507 of Lyn kinase.[7] This kinase is implicated in the upregulation of the P2X4 purinergic receptor, which plays a critical role in pain processing within the central nervous system.[7]

cluster_0 Cellular Environment This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase Inhibits phosphorylation P2X4_Receptor P2X4 Receptor Lyn_Kinase->P2X4_Receptor Upregulates Pain_Signaling Pain Signaling P2X4_Receptor->Pain_Signaling Mediates cluster_workflow Phase 2b Clinical Trial Workflow Screening Patient Screening (PDN Diagnosis) Enrollment Enrollment (N=127) Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Nispomeben_Arm This compound (80 mg/day) Randomization->Nispomeben_Arm Arm 1 Placebo_Arm Placebo Randomization->Placebo_Arm Arm 2 Treatment 12-Week Double-Blind Treatment Period Follow_up End-of-Study Assessment Treatment->Follow_up Nispomeben_Arm->Treatment Placebo_Arm->Treatment cluster_endpoints Clinical Trial Endpoints Primary Primary Endpoint: Pain Relief (vs. Placebo) Secondary Secondary Endpoints Safety Safety & Tolerability Secondary->Safety PK Pharmacokinetics Secondary->PK QoL Quality of Life & Sleep Secondary->QoL

References

A Preclinical Showdown: Nispomeben and Pregabalin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the preclinical efficacy of the novel non-opioid analgesic Nispomeben and the established therapeutic Pregabalin. This guide delves into their distinct mechanisms of action, comparative performance in animal models of neuropathic pain, and the experimental frameworks used for their evaluation.

In the landscape of neuropathic pain management, the quest for effective and well-tolerated analgesics is a paramount challenge for researchers and drug developers. This guide provides a comparative analysis of two compounds with distinct pharmacological profiles: this compound, a clinical-stage non-opioid analgesic with a novel mechanism of action, and Pregabalin, a widely prescribed anticonvulsant and analgesic.

At a Glance: this compound vs. Pregabalin

FeatureThis compound (NRD.E1)Pregabalin
Primary Mechanism of Action Inhibition of Lyn kinase phosphorylation.[1]Binding to the α2δ-1 subunit of voltage-gated calcium channels.[2]
Molecular Target Lyn kinase.[1]α2δ-1 subunit of voltage-gated calcium channels.[2]
Effect on Neurotransmitter Release Does not directly interact with common pain-related receptors or channels.[1]Reduces the release of excitatory neurotransmitters.[2]
Preclinical Models Tested In Streptozotocin-induced diabetic neuropathy, Chung's spinal nerve ligation, tail flick, hot plate, and formalin injection (quantitative data unpublished).[1][3]Chronic constriction injury, streptozotocin-induced diabetic neuropathy, chemotherapy-induced neuropathic pain, and others.[2][4][5][6]
Clinical Development for Neuropathic Pain Phase 2b clinical trial for painful diabetic peripheral neuropathy (PDPN) ongoing.[7]Approved for various neuropathic pain conditions, including diabetic peripheral neuropathy.[2]

Unraveling the Mechanisms: Two Distinct Pathways to Pain Relief

The fundamental difference between this compound and Pregabalin lies in their molecular targets and mechanisms of action.

This compound's Novel Approach: Targeting Lyn Kinase

This compound represents a departure from conventional analgesic targets. Its proposed mechanism involves the inhibition of Lyn kinase phosphorylation.[1] Lyn kinase, a member of the Src family of tyrosine kinases, is involved in various cellular signaling pathways, and its modulation is a novel strategy for pain management. This compound does not bind to opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it interact with sodium or calcium channels, distinguishing it from many existing pain therapies.[1] The downstream effects of Lyn kinase inhibition on nociceptive signaling are still under investigation.

Nispomeben_Pathway cluster_presynaptic Presynaptic Terminal This compound This compound Lyn_Kinase Lyn_Kinase This compound->Lyn_Kinase Inhibits Phosphorylation Downstream_Signaling Downstream_Signaling Lyn_Kinase->Downstream_Signaling Modulates Pain_Signal_Transmission Pain_Signal_Transmission Downstream_Signaling->Pain_Signal_Transmission Reduces Pregabalin_Pathway cluster_presynaptic Presynaptic Terminal Pregabalin Pregabalin a2d1 α2δ-1 subunit Pregabalin->a2d1 Binds to VGCC Voltage-Gated Calcium Channel Ca_Influx Calcium Influx VGCC->Ca_Influx Reduces a2d1->VGCC Modulates NT_Release Neurotransmitter Release Ca_Influx->NT_Release Decreases Experimental_Workflow Animal_Selection Select Rats STZ_Injection Induce Diabetes (STZ) Animal_Selection->STZ_Injection Confirm_Diabetes Confirm Hyperglycemia STZ_Injection->Confirm_Diabetes Baseline_Pain Baseline Pain Assessment (von Frey) Confirm_Diabetes->Baseline_Pain Drug_Administration Administer this compound, Pregabalin, or Vehicle Baseline_Pain->Drug_Administration Post_Treatment_Pain Post-Treatment Pain Assessment (von Frey) Drug_Administration->Post_Treatment_Pain Data_Analysis Analyze Paw Withdrawal Thresholds Post_Treatment_Pain->Data_Analysis

References

Nispomeben: A New Frontier in Analgesia? A Comparative Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

As the landscape of pain management continues to evolve, the demand for novel analgesics with improved safety and tolerability profiles remains a critical unmet need. Nispomeben, a first-in-class, non-opioid, orally active small molecule, is currently under investigation for the treatment of chronic pain associated with diabetic peripheral neuropathy (DPN). This guide offers a comparative analysis of this compound's safety profile as understood to date, juxtaposed with established analgesic agents, providing researchers, scientists, and drug development professionals with a comprehensive overview based on available clinical and preclinical data.

This compound: A Novel Mechanism of Action

This compound's distinct mechanism of action, which involves the inhibition of Lyn kinase phosphorylation, sets it apart from conventional analgesics that target opioid, serotonin, GABA, NMDA, or cannabinoid receptors, or sodium and calcium channels. This novel pathway presents the potential for a differentiated safety and tolerability profile, notably the absence of adverse events commonly associated with existing therapies, such as abuse potential and respiratory depression.

cluster_Nispomeben_MoA Proposed Mechanism of Action of this compound This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase targets Phosphorylation Inhibition of Phosphorylation (Y-507) Lyn_Kinase->Phosphorylation P2X4_Upregulation Decreased Upregulation of P2X4 Receptor Phosphorylation->P2X4_Upregulation Pain_Signaling Modulation of Pain Signaling P2X4_Upregulation->Pain_Signaling Analgesic_Effect Analgesic Effect Pain_Signaling->Analgesic_Effect

Figure 1. Proposed Signaling Pathway of this compound

Comparative Safety Profile: this compound vs. Existing Analgesics

The following table summarizes the available safety information for this compound and compares it with commonly prescribed analgesics for neuropathic pain. It is important to note that quantitative data from the this compound Phase 2b clinical trial (NCT05480228) are anticipated but have not been publicly released as of the date of this publication. The information presented for this compound is based on the completed Phase 2a trial, which demonstrated a favorable tolerability profile.

Adverse Event ClassThis compound (Qualitative Data)Pregabalin (Quantitative Data)Gabapentin (Quantitative Data)Duloxetine (Quantitative Data)Tapentadol ER (Quantitative Data)
Common Adverse Events Well-tolerated in Phase 2a trial with no serious, severe, or dose-related adverse events reported.Dizziness (20-49%), Somnolence (14-36%), Peripheral Edema (5-16%)[1][2][3]Dizziness (17-24%), Somnolence (13-23%)[4][5][6]Nausea (10-20%), Somnolence (8-13%), Dizziness (6-10%), Constipation (5-8%), Fatigue (5-8%)[7][8][9][10]Nausea (15-30%), Dizziness (10-25%), Somnolence (8-20%), Constipation (8-15%)[11][12][13][14]
Gastrointestinal No significant gastrointestinal side effects reported in Phase 2a.Dry mouth (5-14%)[2]N/ANausea, Constipation, Dry Mouth[7][8]Nausea, Constipation, Vomiting[11][12][14]
Central Nervous System No AEs suggestive of abuse, dependence, or withdrawal in Phase 2a.Dizziness, Somnolence, Ataxia, Vertigo, Euphoria[2]Dizziness, Somnolence, Confusion[4][5]Somnolence, Dizziness, Fatigue[7][8][9]Dizziness, Somnolence[11][12]
Cardiovascular No significant cardiovascular signals reported in early trials.Peripheral Edema[1][2]Peripheral EdemaNo clinically significant effect on cardiovascular events.[9]N/A
Metabolic N/AWeight Gain (4-16%)[2]N/AModest, transient increases in fasting plasma glucose and HbA1c observed in some studies.[7]N/A
Abuse Potential No adverse events suggestive of drug abuse, dependence, or withdrawal identified in the Phase 2a trial.Cases of misuse and abuse have been reported.Lower risk of dependency compared to some other agents.Not considered to have significant abuse potential.Schedule II controlled substance with potential for abuse.[11]

Note: The quantitative data for existing analgesics are derived from multiple clinical trials and systematic reviews in patients with diabetic peripheral neuropathy. Incidence rates can vary depending on the study population and dosage.

Experimental Protocols for Safety Assessment

The evaluation of this compound's safety profile adheres to rigorous, standardized clinical trial protocols designed to comprehensively assess the tolerability of new chemical entities. These protocols are aligned with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Adverse Event Monitoring and Reporting

A cornerstone of safety assessment is the systematic collection and analysis of Treatment-Emergent Adverse Events (TEAEs).

cluster_AE_Workflow Adverse Event Reporting Workflow in Clinical Trials Observation Observation or Patient Report of Adverse Event Documentation Documentation in Source Records and Case Report Form (CRF) Observation->Documentation Assessment Investigator Assessment: - Seriousness - Severity (Grade 1-5) - Causality Documentation->Assessment Reporting Reporting to Sponsor and Institutional Review Board (IRB) Assessment->Reporting SAE_Reporting Expedited Reporting of Serious Adverse Events (SAEs) to Regulatory Authorities (e.g., FDA) Reporting->SAE_Reporting If Serious Aggregate_Analysis Aggregate Safety Analysis (by Sponsor/Safety Committee) Reporting->Aggregate_Analysis

Figure 2. General Workflow for Adverse Event Assessment

Methodology:

  • Identification and Documentation: All adverse events (AEs) reported by the patient or observed by the clinical staff are recorded in the patient's source documents and the electronic Case Report Form (eCRF).[15][16][17][18]

  • Assessment: The investigator assesses each AE for seriousness, severity (typically graded on a scale of 1 to 5), and causality (relationship to the investigational drug).[16][18]

  • Reporting: All AEs are reported to the study sponsor. Serious Adverse Events (SAEs) that are unexpected and potentially related to the study drug are reported on an expedited basis to regulatory authorities like the FDA and all participating investigators.[18][19][20][21]

Laboratory Safety Assessments

Routine monitoring of laboratory parameters is crucial for detecting potential drug-induced organ toxicity.

Methodology:

  • Blood Chemistry and Hematology: Blood samples are collected at baseline and at specified intervals throughout the trial to monitor a comprehensive panel of markers for liver function (ALT, AST, bilirubin), renal function (creatinine, BUN), and hematological parameters.[22][23][24]

  • Urinalysis: Routine urinalysis is performed to monitor for any abnormalities.

Cardiovascular Safety Assessment

Given the potential for some medications to affect cardiac repolarization, a thorough cardiovascular safety assessment is a standard component of clinical development.

Methodology:

  • Electrocardiograms (ECGs): 12-lead ECGs are performed at baseline and at multiple time points during the study, often linked to pharmacokinetic sampling, to assess for any changes in cardiac conduction, with a particular focus on the corrected QT (QTc) interval.[25][26][27][28][29] A significant prolongation of the QTc interval can be a risk factor for arrhythmias.

Assessment of Abuse Potential

For any new centrally acting analgesic, a thorough evaluation of its abuse potential is a regulatory requirement.

Methodology:

  • Human Abuse Potential (HAP) Studies: These specialized studies are conducted in non-dependent, recreational drug users to compare the subjective effects of the investigational drug with a placebo and a positive control (a drug with known abuse potential, such as oxycodone).[30][31][32] Key outcome measures include "Drug Liking," "High," and "Willingness to Take Drug Again," which are typically assessed using visual analog scales (VAS).[31][32]

  • Clinical Trial Monitoring: Throughout all clinical trials, investigators monitor for any signs or behaviors that might suggest abuse, misuse, or diversion of the investigational product.[33]

Conclusion

Based on the available data from its early-phase clinical development, this compound demonstrates a promising safety and tolerability profile, particularly with regard to the absence of opioid-like adverse events. Its novel mechanism of action holds the potential to address the significant need for effective and safer long-term treatment options for patients with chronic neuropathic pain.

The forthcoming results from the Phase 2b clinical trial are eagerly awaited by the scientific community and will be instrumental in providing a more definitive and quantitative understanding of this compound's safety profile. This will allow for a more direct and robust comparison with existing analgesic therapies and will further elucidate its potential role in the future of pain management.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. It is not intended to provide medical advice. The safety and efficacy of this compound are still under investigation and have not been established.

References

A Comparative Review of Non-Opioid Analgesics in Late-Stage Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective analgesics that are devoid of the addictive potential and adverse effects associated with opioids. This guide provides a comparative analysis of promising non-opioid analgesics currently in late-stage clinical development (Phase II and Phase III trials). The review focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental designs of their pivotal trials.

Executive Summary

A new wave of non-opioid analgesics is advancing through clinical trials, offering diverse mechanisms of action that target specific pain pathways. These include selective sodium channel inhibitors, dual receptor agonists, GABAA receptor modulators, neurotrophin inhibitors, and novel dual-action molecules. This review compares the clinical data and methodologies of five key drug candidates: Suzetrigine (Vertex Pharmaceuticals), Cebranopadol (Tris Pharma), AP-325 (Algiax Pharmaceuticals), LEVI-04 (Levicept), and XG005 (Xgene Pharmaceutical).

Comparative Analysis of Efficacy and Safety

The following tables summarize the available quantitative data from late-stage clinical trials of the selected non-opioid analgesics.

Table 1: Efficacy Data from Phase III and Phase II Clinical Trials
Drug Candidate (Company)IndicationTrial PhasePrimary Efficacy EndpointQuantitative Results (vs. Placebo)Clinical Trial Identifier
Suzetrigine (Vertex) Moderate to Severe Acute Pain (Abdominoplasty)Phase IIITime-weighted Sum of the Pain Intensity Difference from 0 to 48 hours (SPID48)LS Mean Difference in SPID48: 48.4 (95% CI: 33.6, 63.1; P<0.0001)[1][2]NCT05669018
Suzetrigine (Vertex) Moderate to Severe Acute Pain (Bunionectomy)Phase IIITime-weighted Sum of the Pain Intensity Difference from 0 to 48 hours (SPID48)LS Mean Difference in SPID48: 29.3 (95% CI: 14.0, 44.6; P=0.0002)[1][2]NCT05669005
Cebranopadol (Tris Pharma) Moderate to Severe Acute Pain (Abdominoplasty)Phase IIIPain Numeric Rating Scale (NRS) Area Under the Curve from 4 to 48 hoursStatistically significant reduction in pain intensity.[3][4]NCT06545097
Cebranopadol (Tris Pharma) Moderate to Severe Acute Pain (Bunionectomy)Phase IIIPain Numeric Rating Scale (NRS) Area Under the Curve from 2 to 48 hoursLS Mean difference [SE] of 56.1 [13.49]; p<0.001.[5]NCT06423703
AP-325 (Algiax) Post-Surgical Neuropathic PainPhase IIaPain Intensity Numeric Rating Scale (PI-NRS)Rapid and long-lasting pain reduction; over a quarter of treated patients had a ≥50% reduction in pain compared to 11% with placebo.[6]NCT04429919
LEVI-04 (Levicept) Osteoarthritis of the KneePhase IIWestern Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain Score>50% reduction in WOMAC pain score from baseline for all three doses (p<0.05 for all doses vs. placebo).[7][8][9]NCT05618782
XG005 (Xgene) Acute Pain (Bunionectomy)Phase IIbSummed Pain Intensity over 48 hours (SPI48)1250 mg dose: 53.6% improvement (P < .0001); 750 mg dose: 45.5% reduction (P < .0001).[10]NCT06017999
Table 2: Safety and Tolerability Profile
Drug CandidateCommon Adverse EventsSerious Adverse Events
Suzetrigine Headache, constipation, nausea, fall, and rash (mostly mild to moderate).[11]No serious adverse events related to the drug were reported in the Phase 3 trials.[11]
Cebranopadol Nausea was the most commonly observed adverse event.[3]No serious adverse events related to the drug were reported in the Phase 3 trials.[3]
AP-325 Side effect profile comparable to placebo with no central symptoms like sedation, drowsiness, or dizziness.[6]No safety alerts were raised by the Data Monitoring Committee.[12]
LEVI-04 Well-tolerated with no increase in rapidly progressive osteoarthritis compared to placebo.[8]No emergent safety concerns were reported.[13]
XG005 Well-tolerated with an acceptable safety profile.No drug-related serious adverse events were reported.[14]

Mechanisms of Action and Signaling Pathways

The novel non-opioid analgesics in development target distinct molecular pathways involved in pain signaling.

Suzetrigine (VX-548): Selective NaV1.8 Inhibition

Suzetrigine is a selective inhibitor of the voltage-gated sodium channel NaV1.8, which is preferentially expressed in peripheral pain-sensing neurons (nociceptors). By blocking this channel, suzetrigine inhibits the transmission of pain signals from the periphery to the central nervous system.

Suzetrigine_MoA cluster_PNS Peripheral Nervous System cluster_Drug cluster_CNS Central Nervous System Pain_Stimulus Painful Stimulus Nociceptor Nociceptor Pain_Stimulus->Nociceptor activates NaV18 NaV1.8 Channel Nociceptor->NaV18 depolarization opens Action_Potential Action Potential (Pain Signal) NaV18->Action_Potential generates Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord propagates to Suzetrigine Suzetrigine Suzetrigine->NaV18 selectively blocks Brain Brain Spinal_Cord->Brain relays signal to Pain_Perception Pain Perception Brain->Pain_Perception

Suzetrigine's Mechanism of Action
Cebranopadol: Dual NOP/MOP Receptor Agonism

Cebranopadol is a first-in-class analgesic that acts as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the μ-opioid peptide (MOP) receptor. This dual agonism is designed to provide potent analgesia while potentially mitigating some of the adverse effects associated with traditional MOP agonists.[15]

Cebranopadol_MoA cluster_Drug cluster_Receptors Neuronal Receptors cluster_Effects Downstream Effects Cebranopadol Cebranopadol NOP_Receptor NOP Receptor Cebranopadol->NOP_Receptor agonist MOP_Receptor MOP Receptor Cebranopadol->MOP_Receptor agonist Analgesia Analgesia NOP_Receptor->Analgesia Reduced_Side_Effects Reduced Opioid-like Side Effects NOP_Receptor->Reduced_Side_Effects modulates MOP_Receptor->Analgesia

Cebranopadol's Dual Agonist Mechanism
AP-325: Positive Allosteric Modulation of GABAA Receptors

AP-325 is a small molecule that acts as a positive allosteric modulator of the GABAA receptor, primarily in the dorsal root ganglion. By enhancing the activity of GABA, the primary inhibitory neurotransmitter, AP-325 reduces neuronal excitability and dampens pain signaling.[12]

AP325_MoA cluster_Synapse Inhibitory Synapse cluster_Drug cluster_Outcome GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor binds to Chloride_Influx Chloride (Cl-) Influx GABAA_Receptor->Chloride_Influx increases Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability AP325 AP-325 AP325->GABAA_Receptor positive allosteric modulation Analgesia Analgesia Reduced_Excitability->Analgesia

AP-325's GABAA Receptor Modulation
LEVI-04: Neurotrophin-3 Inhibition

LEVI-04 is a fusion protein that combines the p75 neurotrophin receptor (p75NTR) with the Fc fragment of human immunoglobulin G1. It acts by inhibiting neurotrophin-3 (NT-3), thereby restoring neurotrophin homeostasis which is disrupted in chronic pain states.[7][8]

LEVI04_MoA cluster_Pain_State Chronic Pain State cluster_Drug cluster_Outcome Excess_NT3 Excess Neurotrophin-3 (NT-3) p75NTR p75NTR Excess_NT3->p75NTR binds to Pain_Signaling Pain Signaling p75NTR->Pain_Signaling activates LEVI04 LEVI-04 (p75NTR-Fc) LEVI04->Excess_NT3 inhibits Restored_Homeostasis Restored Neurotrophin Homeostasis LEVI04->Restored_Homeostasis Analgesia Analgesia Restored_Homeostasis->Analgesia

LEVI-04's Neurotrophin-3 Inhibition
XG005: Dual Anti-nociceptive and Anti-neuropathic Action

XG005 is a novel chemical entity with a dual mechanism of action, targeting both nociceptive and neuropathic pain pathways. It is a prodrug of pregabalin and naproxen, designed to optimize the delivery of both components.[10] This allows it to simultaneously address inflammation-related pain and pain arising from nerve damage.

XG005_MoA cluster_Drug cluster_Pathways Pain Pathways cluster_Targets Molecular Targets cluster_Outcome XG005 XG005 (Prodrug) Pregabalin Pregabalin XG005->Pregabalin releases Naproxen Naproxen XG005->Naproxen releases Alpha2_delta α2δ subunit of Ca2+ channels Pregabalin->Alpha2_delta binds to COX_Enzymes COX Enzymes Naproxen->COX_Enzymes inhibits Neuropathic_Pain Neuropathic Pain (Nerve Damage) Analgesia Analgesia Neuropathic_Pain->Analgesia Nociceptive_Pain Nociceptive Pain (Inflammation) Nociceptive_Pain->Analgesia Alpha2_delta->Neuropathic_Pain modulates COX_Enzymes->Nociceptive_Pain mediates

XG005's Dual Mechanism of Action

Experimental Protocols of Key Clinical Trials

The clinical development of these non-opioid analgesics involves rigorous, well-controlled studies to establish their efficacy and safety. Below are the generalized experimental workflows for the pivotal trials.

Acute Pain Models (Bunionectomy and Abdominoplasty)

These surgical models are standard in acute pain research. The typical experimental workflow is as follows:

Acute_Pain_Trial_Workflow cluster_Screening Screening Phase cluster_Treatment Treatment Phase cluster_FollowUp Follow-up Phase Patient_Recruitment Patient Recruitment (Scheduled for Surgery) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Pain Assessment Informed_Consent->Baseline_Assessment Surgery Surgery (Bunionectomy or Abdominoplasty) Baseline_Assessment->Surgery Randomization Randomization Surgery->Randomization Drug_Admin Drug Administration (Investigational Drug, Placebo, Active Comparator) Randomization->Drug_Admin Pain_Assessment Pain Intensity Assessment (e.g., NRS at multiple time points) Drug_Admin->Pain_Assessment Adverse_Event_Monitoring Adverse Event Monitoring Drug_Admin->Adverse_Event_Monitoring Rescue_Med Rescue Medication Use (Recorded) Pain_Assessment->Rescue_Med Final_Assessment Final Efficacy and Safety Assessment Rescue_Med->Final_Assessment Adverse_Event_Monitoring->Final_Assessment

Acute Pain Clinical Trial Workflow
Chronic Pain Models (Osteoarthritis and Neuropathic Pain)

Clinical trials for chronic pain indications require longer treatment durations and different assessment tools.

Chronic_Pain_Trial_Workflow cluster_Screening Screening Phase cluster_Treatment Treatment Phase (Weeks to Months) cluster_FollowUp Follow-up Phase Patient_Recruitment Patient Recruitment (Diagnosed with Chronic Pain) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Pain and Function Assessment (e.g., WOMAC, NRS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Admin Drug Administration (Investigational Drug, Placebo) Randomization->Drug_Admin Regular_Assessments Regular Pain and Function Assessments Drug_Admin->Regular_Assessments Adverse_Event_Monitoring Ongoing Adverse Event Monitoring Drug_Admin->Adverse_Event_Monitoring End_of_Treatment_Assessment End of Treatment Assessment Regular_Assessments->End_of_Treatment_Assessment Adverse_Event_Monitoring->End_of_Treatment_Assessment Long_Term_FollowUp Long-Term Safety Follow-up End_of_Treatment_Assessment->Long_Term_FollowUp

Chronic Pain Clinical Trial Workflow

Conclusion

The non-opioid analgesics currently in late-stage development represent a significant advancement in the field of pain management. With diverse mechanisms of action targeting specific pain pathways, these drug candidates have the potential to provide effective pain relief with improved safety and tolerability profiles compared to opioids. The robust clinical trial programs, utilizing standardized models of acute and chronic pain, are providing the necessary evidence to support their potential approval and integration into clinical practice. Continued research and development in this area are crucial to address the unmet medical need for safer and more effective pain therapies.

References

A Cross-Study Analysis of Nispomeben's Phase 2 Data in the Context of Established Treatments for Painful Diabetic Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the available clinical trial data for Nispomeben, a novel, non-opioid analgesic in development for the treatment of painful diabetic peripheral neuropathy (DPN). As the landscape of pain management evolves, there is a critical need for effective and non-addictive therapeutic options. This compound, with its unique mechanism of action, represents a promising candidate to address this unmet need.

This analysis will focus on a comparison of this compound's phase 2a and 2b clinical trial designs with those of established treatments for DPN, namely duloxetine and pregabalin. Due to the limited public availability of quantitative data from this compound's phase 2a trial and the pending results of the phase 2b study, this guide will emphasize a comparative analysis of the experimental protocols. This approach will allow for a thorough understanding of this compound's clinical development trajectory and its potential positioning within the current treatment paradigm.

This compound: An Overview

This compound (formerly NRD.E1) is an orally administered small molecule that operates through a novel mechanism of action involving the inhibition of Lyn kinase phosphorylation.[1][2][3] This mode of action is distinct from that of currently approved pain therapies, as it does not involve binding to opioid receptors or other targets commonly associated with analgesics.[4] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of painful DPN, highlighting its potential to address a serious unmet medical need.[4]

This compound Phase 2a Trial Summary

While specific quantitative data from the phase 2a proof-of-concept trial have not been publicly released, Novaremed has reported that the study demonstrated a clinically meaningful placebo-corrected reduction in pain over a 3-week treatment period in patients with moderate to severe painful DPN.[4] The trial was a randomized, double-blind, placebo-controlled, dose-finding study.[4] Importantly, this compound was reported to be well-tolerated, with no serious, severe, or dose-related adverse events.[4] Furthermore, there were no adverse events suggestive of drug abuse, dependence, or withdrawal.[4]

Comparative Analysis of Experimental Protocols: this compound Phase 2b vs. Duloxetine and Pregabalin Phase 2/3 Trials

To provide a clear comparison of the clinical trial designs, the following table summarizes the key parameters of this compound's ongoing phase 2b trial alongside representative late-stage trials for duloxetine and pregabalin in the treatment of painful DPN.

Parameter This compound (NCT05480228) [2][5][6]Duloxetine [7]Pregabalin (Pooled Analysis of 7 Trials) [8]
Study Phase Phase 2bPhase 3Phase 2/3
Study Design Multicenter, randomized, double-blind, placebo-controlled, parallel-groupMulticenter, randomized, double-blind, placebo-controlled, parallel-groupPooled analysis of randomized, double-blind, placebo-controlled trials
Patient Population Adults and elderly with painful diabetic peripheral neuropathyPatients with pain due to peripheral neuropathy from type 1 or 2 diabetesPatients with painful diabetic peripheral neuropathy
Intervention(s) This compound 80 mg once dailyDuloxetine 60 mg once daily, Duloxetine 60 mg twice daily, PlaceboPregabalin 150 mg/day, 300 mg/day, 600 mg/day, Placebo
Treatment Duration 13 weeks12 weeks5 to 13 weeks
Primary Endpoint(s) Change from baseline in the weekly mean of the daily 24-hour average pain measured by an 11-point Numeric Rating Scale (NRS)Weekly mean score of 24-hour average pain severity evaluated on an 11-point Likert scaleEndpoint least-squares mean pain scores
Secondary Endpoint(s) Safety, tolerability, pharmacokinetics, impact on sleep and quality of lifeNot specified in the provided abstractPain-related sleep interference, proportion of patients with ≥30% and ≥50% pain reduction (responders)

Quantitative Data from Comparator Trials

The following tables summarize the key efficacy and safety findings from the comparator trials for duloxetine and pregabalin. This data provides a benchmark for the anticipated results of this compound's phase 2b trial.

Duloxetine Efficacy and Safety Data

Efficacy: In a 12-week, randomized, placebo-controlled trial, both duloxetine 60 mg once daily and 60 mg twice daily demonstrated a statistically significant improvement in the 24-hour average pain score compared to placebo (p < 0.001).[7]

Safety: Discontinuations due to adverse events were more frequent in the duloxetine 60 mg twice-daily group (12.1%) compared to the placebo group (2.6%).[7] Duloxetine did not show adverse effects on diabetic control and was generally well-tolerated.[7]

Pregabalin Efficacy and Safety Data (Pooled Analysis)

Efficacy: A pooled analysis of seven randomized, controlled trials showed that pregabalin at doses of 150, 300, and 600 mg/day significantly reduced pain compared to placebo (p ≤ 0.007 for all doses).[8] The proportion of patients achieving a ≥50% reduction in pain was 27%, 39%, and 47% for the 150, 300, and 600 mg/day groups, respectively, compared to 22% for placebo.[8] Significant improvements in pain-related sleep interference were also observed at all dose levels compared to placebo.[8]

Safety: The safety profile of pregabalin is well-established, with common adverse events including dizziness and somnolence.

Experimental Protocols of Key Experiments

A detailed understanding of the methodologies employed in clinical trials is crucial for interpreting and comparing their outcomes.

Pain Assessment: The primary efficacy endpoint in the this compound phase 2b trial and the comparator trials for duloxetine and pregabalin is the change in pain intensity from baseline. This is typically measured using an 11-point Numeric Rating Scale (NRS) or a similar Likert scale, where patients rate their average pain over the preceding 24 hours.[2][7][8] Patients are usually provided with a daily diary, which can be an electronic handheld device, to record their pain scores.[9] The weekly average of these daily scores is then used for analysis.

Inclusion and Exclusion Criteria: Clinical trials for painful DPN enroll patients with a confirmed diagnosis of type 1 or type 2 diabetes and a history of distal, symmetrical, sensorimotor polyneuropathy.[3][10] A key inclusion criterion is a baseline pain score of a certain threshold on the NRS (e.g., ≥ 4) to ensure that the study population has a sufficient level of pain to detect a treatment effect.[5] Exclusion criteria often include other causes of peripheral neuropathy, severe or unstable medical conditions, and the use of certain concomitant medications that could interfere with the study drug or pain assessment.[5]

Randomization and Blinding: To minimize bias, these trials are designed as randomized and double-blind.[2][7][8] This means that patients are randomly assigned to receive either the investigational drug or a placebo, and neither the patients nor the investigators know which treatment is being administered until the study is completed and the data is unblinded.

Signaling Pathway of this compound

This compound's novel mechanism of action centers on the inhibition of Lyn kinase phosphorylation.[1][2][3] Lyn is a member of the Src family of non-receptor tyrosine kinases and has been implicated in immune and inflammatory signaling pathways.[11] In the context of neuropathic pain, studies suggest that the activation of Lyn kinase in microglia within the spinal dorsal horn contributes to neuroinflammation and pain hypersensitivity.[11] By inhibiting the phosphorylation of Lyn, this compound is thought to dampen this inflammatory cascade, leading to a reduction in pain.

Nispomeben_Mechanism_of_Action cluster_Microglia Microglia cluster_Nispomeben_Action This compound Intervention Nerve_Injury Nerve Injury/ Peripheral Sensitization TLR4 Toll-like Receptor 4 (TLR4) Nerve_Injury->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits Lyn Lyn Kinase MyD88->Lyn activates p_Lyn Phosphorylated Lyn (p-Lyn) Lyn->p_Lyn phosphorylation IRF5 Interferon Regulatory Factor 5 (IRF5) p_Lyn->IRF5 facilitates nuclear translocation of IRF5_nuclear Nuclear IRF5 IRF5->IRF5_nuclear Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) IRF5_nuclear->Pro_inflammatory_Cytokines promotes transcription of Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation This compound This compound This compound->Lyn inhibits phosphorylation Pain_Hypersensitivity Pain Hypersensitivity Neuroinflammation->Pain_Hypersensitivity

Caption: Proposed mechanism of action of this compound in neuropathic pain.

Conclusion

This compound represents a promising non-opioid therapeutic candidate for painful diabetic peripheral neuropathy with a novel mechanism of action. While quantitative data from its phase 2a trial is not yet publicly available, the reported positive outcomes and favorable safety profile are encouraging. The ongoing phase 2b trial, with its robust design, will provide crucial data on the efficacy and safety of an 80 mg once-daily dose.

By comparing the protocol of the this compound phase 2b trial with established treatments like duloxetine and pregabalin, we can appreciate the rigorous approach being taken in its clinical development. The primary endpoint, based on the well-validated NRS for pain, and the inclusion of key secondary endpoints related to safety and quality of life, align with regulatory expectations and clinical best practices.

The topline results of the phase 2b study, expected in November 2025, are eagerly awaited by the scientific and medical communities.[4] Should these results be positive, this compound could offer a valuable new treatment option for patients suffering from the debilitating effects of painful diabetic peripheral neuropathy, potentially with an improved safety profile compared to existing therapies. This guide will be updated as new data becomes available.

References

A Comparative Guide to Therapeutic Agents in Non-Diabetic Neuropathic Pain: Evaluating Established Treatments in the Context of Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from a lesion or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. While diabetic peripheral neuropathy (DPN) is a major focus of drug development, a substantial patient population suffers from non-diabetic neuropathic pain, stemming from etiologies such as post-herpetic neuralgia, chemotherapy-induced peripheral neuropathy, and traumatic nerve injury. This guide provides a comparative overview of the efficacy of established first-line treatments for non-diabetic neuropathic pain.

Currently, there is a lack of publicly available data on the efficacy of nispomeben, a novel non-opioid small molecule, in non-diabetic neuropathic pain models. This compound is under investigation for painful DPN, with topline results from a Phase 2b trial anticipated in November 2025.[1] Its proposed mechanism of action involves the inhibition of Lyn kinase phosphorylation, distinguishing it from existing therapies that do not target opioid receptors.[2][3] This guide, therefore, focuses on the established alternatives, providing a benchmark against which emerging therapies like this compound can be evaluated once data becomes available.

Established Therapies for Non-Diabetic Neuropathic Pain: A Comparative Analysis

The current cornerstones of non-diabetic neuropathic pain management include gabapentinoids, tricyclic antidepressants (TCAs), and serotonin-norepinephrine reuptake inhibitors (SNRIs). The following sections detail their mechanisms of action, present available efficacy data, and outline the experimental protocols used to generate this evidence.

Data Presentation: Efficacy of First-Line Agents

The following tables summarize the clinical efficacy of commonly prescribed agents for various non-diabetic neuropathic pain conditions.

Table 1: Clinical Efficacy of Gabapentinoids in Non-Diabetic Neuropathic Pain

DrugConditionDosageKey Efficacy Metric (NNT*)Common Adverse Events
Gabapentin Post-Herpetic Neuralgia≥1200 mg/day6.7 (for at least 50% pain relief)[4]Dizziness, somnolence, peripheral edema[4]
Painful Diabetic Neuropathy (for comparison)≥1200 mg/day6.6 (for at least 50% pain relief)[4]Dizziness, somnolence, peripheral edema[4]
Pregabalin Post-Herpetic Neuralgia150-600 mg/day-Dizziness, somnolence, weight gain[5]
Spinal Cord Injury150-600 mg/day-Dizziness, somnolence, peripheral edema[6]
Fibromyalgia300-600 mg/day-Dizziness, somnolence[6][7]

*NNT (Number Needed to Treat): The number of patients who need to be treated for one to experience a specified beneficial outcome. A lower NNT indicates higher efficacy.

Table 2: Clinical Efficacy of SNRIs and TCAs in Non-Diabetic Neuropathic Pain

DrugConditionDosageKey Efficacy Metric (NNT*)Common Adverse Events
Duloxetine (SNRI) Fibromyalgia60 mg/day8 (for ≥50% pain reduction)[8]Nausea, dizziness, somnolence[9]
Chronic Low Back Pain60-120 mg/day-Nausea, dry mouth, constipation[10]
Osteoarthritis60-120 mg/day-Nausea, fatigue, constipation[10]
Amitriptyline (TCA) Various Neuropathic Pain25-125 mg/dayLimited high-quality evidence, but widely used.[11][12][13]Dry mouth, sedation, constipation, blurred vision[12]

Signaling Pathways and Mechanisms of Action

The established therapies for non-diabetic neuropathic pain exert their effects through distinct molecular pathways.

cluster_Gabapentinoids Gabapentinoids (Pregabalin, Gabapentin) cluster_SNRIs_TCAs SNRIs (Duloxetine) & TCAs (Amitriptyline) a Voltage-Gated Calcium Channels (α2δ-1 subunit) b Decreased Influx of Calcium a->b c Reduced Release of Excitatory Neurotransmitters (Glutamate, Substance P) b->c d Decreased Neuronal Hyperexcitability c->d e Analgesia d->e f Presynaptic Neuron g Reuptake Transporters (SERT, NET) f->g Blockade by SNRIs/TCAs h Increased Synaptic Levels of Serotonin (5-HT) & Norepinephrine (NE) i Enhanced Descending Inhibitory Pain Pathways h->i j Analgesia i->j

Caption: Mechanisms of Action for Gabapentinoids and SNRIs/TCAs.

Experimental Protocols

The evaluation of analgesic efficacy in non-diabetic neuropathic pain relies on well-defined preclinical models that mimic the clinical condition.

Preclinical Models of Non-Diabetic Neuropathic Pain
  • Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to nerve inflammation and subsequent pain behaviors.[1]

    • Procedure: The common sciatic nerve is exposed, and four loose ligatures are tied around it at 1 mm intervals.

    • Outcome Measures: Mechanical allodynia (paw withdrawal to non-noxious stimuli) and thermal hyperalgesia (exaggerated response to heat or cold) are typically assessed.

  • Spinal Nerve Ligation (SNL): This model produces a more localized and reproducible neuropathy by ligating specific spinal nerves.[1][3]

    • Procedure: The L5 and/or L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.[3]

    • Outcome Measures: Robust and persistent mechanical allodynia and thermal hyperalgesia are observed in the affected paw.

  • Spared Nerve Injury (SNI): This model involves axotomy of two of the three terminal branches of the sciatic nerve, leaving one branch intact.[1][14]

    • Procedure: The tibial and common peroneal nerves are transected, while the sural nerve is left intact.

    • Outcome Measures: This model results in a very consistent and long-lasting mechanical allodynia in the territory of the spared sural nerve.[14]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model replicates the painful neuropathy experienced by cancer patients undergoing chemotherapy.[2]

    • Procedure: Rodents are administered chemotherapeutic agents such as paclitaxel, cisplatin, or vincristine.[2]

    • Outcome Measures: Development of mechanical allodynia and thermal hyperalgesia is monitored over time.

Behavioral Testing
  • Von Frey Test (Mechanical Allodynia): Calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity to mechanical stimuli.[15]

  • Plantar Test (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter latency suggests hyperalgesia.[15]

  • Acetone Test (Cold Allodynia): A drop of acetone is applied to the hind paw, and the duration of paw lifting or licking is recorded as a measure of sensitivity to cold.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of a novel compound in a preclinical model of non-diabetic neuropathic pain.

cluster_workflow Preclinical Efficacy Workflow A Animal Model Induction (e.g., SNI, CCI) B Baseline Behavioral Testing (Von Frey, Plantar Test) A->B C Randomization into Treatment Groups B->C D Drug Administration (Test Compound vs. Vehicle vs. Positive Control) C->D E Post-Treatment Behavioral Testing D->E F Data Analysis and Comparison E->F

Caption: A Standardized Preclinical Experimental Workflow.

Conclusion

While this compound presents a novel mechanistic approach, its potential role in the broader landscape of non-diabetic neuropathic pain remains to be elucidated. The established first-line therapies—gabapentinoids, SNRIs, and TCAs—offer varying degrees of efficacy across different non-diabetic neuropathic pain conditions, albeit with distinct side-effect profiles. The preclinical models and experimental protocols outlined in this guide provide a robust framework for the continued investigation of novel analgesics. As data for emerging compounds like this compound become available, they can be critically assessed against these established benchmarks, paving the way for more effective and targeted treatments for patients suffering from non-diabetic neuropathic pain.

References

Nispomeben's Analgesic Profile: A Comparative Analysis Against Standard-of-Care in Painful Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel analgesic, Nispomeben, against current standard-of-care treatments for painful diabetic peripheral neuropathy (DPDPN). The information is collated from publicly available preclinical and clinical data to offer a benchmark for its potential therapeutic efficacy.

This compound is an investigational, orally administered, non-opioid small molecule with a novel mechanism of action centered on the inhibition of Lyn kinase phosphorylation. It is currently undergoing clinical development for the management of chronic pain associated with DPN. A recently completed Phase 2a clinical trial has demonstrated a statistically significant reduction in pain scores compared to placebo.

Clinical Efficacy in Painful Diabetic Peripheral Neuropathy

The primary measure of efficacy in recent clinical trials for PDPN is the change in the 11-point Numerical Rating Scale (NRS) for pain. The following table summarizes the available data for this compound and standard-of-care medications. It is important to note that these results are from separate placebo-controlled trials and not from direct head-to-head comparisons.

DrugDosageTrial DurationMean Change from Baseline in NRS Pain Score (Drug vs. Placebo)Responder Rate (≥50% pain reduction)
This compound (NRD.E1) 40 mg/day3 weeks-0.82 (vs. placebo)[1]Data not available
Pregabalin 300 mg/day8 weeksStatistically significant improvement vs. placebo (P < 0.0001)[2]Not explicitly stated in the same format
Duloxetine 60 mg/day12 weeks-2.40 (vs. -1.97 for placebo)[3]42.0% (vs. 28.8% for placebo)[3]
Gabapentin 900-3600 mg/day8 weeks-2.5 (vs. -1.4 for placebo)[4]38% (gabapentin) vs 23% (placebo) with substantial benefit[5]

Preclinical Benchmarking in a Model of Diabetic Neuropathy

The streptozotocin (STZ)-induced diabetic rat is a widely used preclinical model to study diabetic neuropathy. Key endpoints in this model include the assessment of mechanical allodynia (using the von Frey test) and thermal hyperalgesia (using the hot plate test). While the Phase 2a publication for this compound mentions its efficacy in this and other preclinical models, the specific data remains unpublished.[6] The table below presents available data for standard-of-care drugs in the STZ-induced diabetic rat model to provide a contextual benchmark.

DrugDosage (in rats)Animal ModelKey Preclinical Findings
This compound (NRD.E1) Not availableSTZ-induced diabetic neuropathyReported to have dose-dependent anti-nociceptive effects (quantitative data unpublished)[6]
Pregabalin 30 mg/kgSTZ-induced diabetic neuropathySignificantly increased paw withdrawal threshold in the von Frey test, indicating reduced mechanical allodynia.[7][8]
Duloxetine 5, 10, and 20 mg/kg (i.p.)STZ-induced diabetic miceProduced a dose-dependent anti-nociceptive effect in the hot-plate test, indicating reduced thermal hyperalgesia.[9]
Gabapentin 60 mg/kgSTZ-induced diabetic neuropathySignificantly increased paw withdrawal threshold in the von Frey test, indicating reduced mechanical allodynia.[7][8]

Mechanism of Action: A Novel Pathway

This compound's mechanism of action, the inhibition of Lyn kinase phosphorylation, distinguishes it from existing analgesics.[6] Lyn kinase is a member of the Src family of tyrosine kinases and its role in pain signaling is an emerging area of research. The signaling pathway is hypothesized to modulate downstream targets involved in the sensitization of nociceptors.

cluster_0 Nociceptive Neuron This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase Inhibits phosphorylation Downstream_Targets Downstream Signaling (e.g., related to ion channel function) Lyn_Kinase->Downstream_Targets Phosphorylates Nociceptor_Sensitization Nociceptor Sensitization Downstream_Targets->Nociceptor_Sensitization Pain_Signal Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal Enhances

Caption: Proposed signaling pathway for this compound's analgesic effect.

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below to facilitate reproducibility and comparison.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

Objective: To induce a diabetic state in rats that leads to the development of peripheral neuropathy, mimicking aspects of human diabetic neuropathy.

Procedure:

  • Male Sprague-Dawley or Wistar rats are typically used.

  • After a period of acclimatization, a single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered at a dose ranging from 50-65 mg/kg.

  • Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.

  • The development of neuropathic pain is assessed at a set time point after STZ injection (e.g., 4-8 weeks) using behavioral tests such as the von Frey and hot plate tests.

Von Frey Test for Mechanical Allodynia

Objective: To assess the paw withdrawal threshold in response to a mechanical stimulus, a measure of mechanical allodynia.

Procedure:

  • Animals are placed in individual plexiglass chambers on an elevated mesh floor and allowed to acclimatize.

  • A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • The filament is pressed against the paw until it buckles, and the pressure is held for a few seconds.

  • A positive response is noted as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is calculated using the up-down method.

Start Start Acclimatize Acclimatize animal on mesh floor Start->Acclimatize Apply_Filament Apply von Frey filament to plantar surface of hind paw Acclimatize->Apply_Filament Observe_Response Paw withdrawal? Apply_Filament->Observe_Response Record_Positive Record positive response Observe_Response->Record_Positive Yes Record_Negative Record negative response Observe_Response->Record_Negative No Next_Filament Select next filament (up or down based on response) Record_Positive->Next_Filament Record_Negative->Next_Filament Next_Filament->Apply_Filament Repeat until crossover points are established Calculate_Threshold Calculate 50% withdrawal threshold Next_Filament->Calculate_Threshold Start Start Set_Temperature Set hot plate to constant temperature Start->Set_Temperature Place_Animal Place animal on hot plate and start timer Set_Temperature->Place_Animal Observe_Behavior Observe for nociceptive behavior (paw licking, jumping) Place_Animal->Observe_Behavior Record_Latency Record time to first nociceptive response Observe_Behavior->Record_Latency End End Record_Latency->End

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Nispomeben

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public data for Nispomeben necessitates adherence to general best practices for investigational compound disposal. For researchers, scientists, and drug development professionals handling novel chemical entities like this compound, a non-opioid analgesic, the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions requires a cautious and standardized approach. The following guidelines, based on established protocols for managing chemical and pharmaceutical research materials, provide a procedural framework to ensure safety and regulatory compliance.

In the absence of explicit disposal guidance, this compound must be treated as a potentially hazardous substance.[1][2][3] The responsibility for safe disposal rests with the generator of the waste. This guide outlines a step-by-step process to manage the disposal of this compound safely and in accordance with standard laboratory practices.

Step-by-Step Disposal Protocol for this compound

Adherence to a structured disposal workflow is critical to minimize risks to personnel and the environment. The following steps provide a comprehensive approach to managing this compound waste.

StepProcedureKey Considerations
1. Hazard Characterization Assume this compound waste is hazardous.[1][2]Without a specific SDS, treat the compound as possessing potential hazards such as toxicity, reactivity, or other harmful properties.
2. Waste Segregation Segregate this compound waste at the point of generation.[1][4]- Do not mix this compound waste with other chemical waste streams to prevent unknown reactions. - Separate solid waste (e.g., contaminated gloves, vials) from liquid waste (e.g., solutions containing this compound).[1][4]
3. Container Management Use appropriate, designated hazardous waste containers.- Select containers that are chemically compatible with this compound. Glass or polyethylene are often suitable for organic compounds.[1] - Ensure containers are leak-proof, have secure lids, and are in good condition.[1][5] - Do not overfill containers; leave adequate headspace for expansion.[2]
4. Labeling Clearly label all waste containers.- Affix a "Hazardous Waste" label as soon as waste is added.[1][2] - Include the full chemical name "this compound," the date of initial waste accumulation, and the name of the principal investigator.[2][6]
5. Storage Store waste in a designated Satellite Accumulation Area (SAA).[1][6]- The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1][5] - Ensure secondary containment to mitigate spills.[1] - Keep waste containers closed except when adding waste.[1][7]
6. Disposal Request Coordinate with your institution's Environmental Health and Safety (EHS) department.- Once a container is full or the project is complete, submit a waste pickup request to the EHS office.[4][7] - Provide all necessary documentation, including the information on the waste label.[1]
7. Final Disposal Professional disposal is typically carried out via high-temperature incineration.[6][8]- The EHS department will arrange for collection by a licensed hazardous waste contractor.[1]
8. Documentation Maintain a detailed log of all this compound waste generated.[2][4]- Record the quantity, date of generation, and disposal method for regulatory compliance and good laboratory practice.[2][4]

Experimental Protocols

Currently, there are no publicly available experimental protocols specifically detailing the disposal of this compound. The procedures outlined above are based on general best practices for the disposal of novel research compounds.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.

start This compound Waste Generated sds_check Is a specific SDS available? start->sds_check follow_sds Follow SDS-Specific Disposal Protocol sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No segregate Segregate Waste (Solid vs. Liquid) treat_hazardous->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs_request Request Waste Pickup from EHS storage->ehs_request documentation Document Waste Generation and Disposal ehs_request->documentation end Professional Disposal (e.g., Incineration) documentation->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.